2-(Perfluorodecyl)ethanol

Catalog No.
S773546
CAS No.
865-86-1
M.F
C12H5F21O
M. Wt
564.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Perfluorodecyl)ethanol

CAS Number

865-86-1

Product Name

2-(Perfluorodecyl)ethanol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol

Molecular Formula

C12H5F21O

Molecular Weight

564.13 g/mol

InChI

InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2

InChI Key

FLXYIZWPNQYPIT-UHFFFAOYSA-N

SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanol; 1,1,2,2-Tetrahydrohenicosafluorododecanol; 1,1,2,2-Tetrahydroperfluorododecanol; 10:2 FTOH; 10:2 Fluorotelomer Alcohol; 1H,1H,2H,2H-Perfluorododecanol; 2-(Perfluorodecyl)et

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound 2-(Perfluorodecyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

1H,1H,2H,2H-Perfluorododecan-1-ol chemical identification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Profile

The table below summarizes the core identification details for 1H,1H,2H,2H-Perfluorododecan-1-ol.

Property Description
CAS Registry Number 865-86-1 [1] [2]
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol [1] [2]
Molecular Formula C₁₂H₅F₂₁O [1] [2]
Molecular Weight 564.14 g/mol [1]
Linear Formula CF₃(CF₂)₉CH₂CH₂OH [1]
Category Fluorotelomer Alcohol (FTOH) [3] [2]

Physical and Chemical Properties

The table below outlines the basic physicochemical properties of this compound.

Property Value / Description
Appearance White to Off-White solid [2]
Melting Point 90°C to 95°C [1] [2]
Boiling Point 145°C at 10 mmHg [1] [2]
Density 1.664±0.06 g/cm³ (Predicted) [2]
Flash Point >110 °C (closed cup) [4]
Water Solubility Insoluble [1] [2]
Storage Store in a cool place in a tightly closed container [1]

Handling and Safety

This compound requires careful handling, as is typical for fluorinated substances.

  • Hazards: It is classified as flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation [4] [2].
  • Precautions: Use with appropriate personal protective equipment (PPE) including safety glasses, gloves, and impervious clothing. Avoid breathing its dust or vapors and ensure adequate ventilation [4].
  • Incompatibilities: It is incompatible with strong oxidizing agents [1]. Acids and oxidizing agents should be avoided [1].
  • Decomposition: Under fire conditions, hazardous decomposition products include hydrogen fluoride and carbon oxides [4].

Applications and Relevance

This fluorotelomer alcohol has several specific industrial and research applications:

  • Industrial Uses: It is used in fabric processing, coating, appliance paint, and boat paint [1].
  • Research Significance: It is noted as a fluorotelomer alcohol (FTOH) that is often detected in indoor dust, making it a compound of interest for environmental and health studies [2].

Chemical Family Relationship

The following diagram illustrates the relationship of 1H,1H,2H,2H-Perfluorododecan-1-ol within the broader family of fluorotelomer alcohols, based on its structure and nomenclature.

A Fluorotelomer Alcohols (FTOHs) B General Structure: CF₃(CF₂)ₙCH₂CH₂OH A->B C 1H,1H,2H,2H-Perfluorododecan-1-ol B->C D Chain Length (n): 9 C->D E Fluorinated Carbons: 10 C->E F Molecular Formula: C₁₂H₅F₂₁O C->F

Chemical structure relationship of 1H,1H,2H,2H-Perfluorododecan-1-ol.

Information Gaps and Next Steps

The search results could not provide the following information you requested:

  • Detailed Experimental Protocols: Specific methodologies for experiments using this compound were not found.
  • Signaling Pathways: No information on biological pathways or cellular mechanisms was available.
  • Toxicological Data: While hazards are listed, detailed toxicological study results are not provided.

To obtain this deeper technical data, I suggest you:

  • Consult specialized databases like SciFinder or Reaxys, which may have more detailed journal articles and patents.
  • Review the primary literature by searching for the CAS Number (865-86-1) on platforms like PubMed or Google Scholar.
  • Contact chemical suppliers directly for technical data sheets that might contain more application-specific protocols.

References

thermal and chemical stability of 2-(Perfluorodecyl)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Stability Data

The exceptional stability of 2-(Perfluorodecyl)ethanol is fundamentally attributed to the strong carbon-fluorine (C–F) bonds in its perfluorinated chain, which make it highly resistant to chemical attack and thermal degradation [1]. The table below summarizes key stability information based on its use in a composite material.

Property Observation / Value Experimental Context
Thermal Stability High Inherited from strong C–F bonds; component survives coating curing [2] [1].
Chemical Stability High resistance to acid, alkali, and solvent exposure Coating integrity maintained after immersion in pH 3 HCl, pH 11 NaOH, and butanone wiping [2].
Mechanical Durability >350 wipes with butanone Tested via sandpaper abrasion (500 g load, 100 cycles) and butanone wiping; substrate not exposed [2].
Water Contact Angle 156.3° Measured on superhydrophobic coating incorporating the compound; indicates high surface stability [2].
Rolling Angle 5.6° Measured on the same superhydrophobic coating [2].

Detailed Experimental Protocol

The following workflow and detailed steps are reconstructed from a study that used this compound to fabricate a durable superhydrophobic coating [2].

cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Coating Formulation cluster_2 Step 3: Application & Curing A Reactants: This compound & 1,6-hexane diisocyanate (HDI) B Reaction Conditions: Catalyst: Dibutyltin dilaurate (DBTDL) Solvent: Tetrahydrofuran (THF) Temperature: 60°C Time: 6 hours Atmosphere: Nitrogen (N₂) A->B C Product: Fluorinated Isocyanate (PFHE-HDI) B->C D Modified Polymer (PFHE-HDI) C->D E Add Fillers: Nano-SiO₂ & Micron-SiO₂ Diatomite D->E F Add Solvent: Ethyl Acetate E->F G Method: Ultrasonic Agitation (30 minutes) F->G H Final Coating Mixture G->H I Substrate: Glass (pre-cleaned) H->I J Application Method: Spraying I->J K Curing: Temperature: 80°C Time: 4 hours J->K L Final Superhydrophobic Coating K->L

Diagram 1. Experimental workflow for creating a superhydrophobic coating using this compound.

The experimental procedure involves three main stages [2]:

1. Synthesis of Fluorinated Isocyanate (PFHE-HDI)

  • Reaction: this compound is reacted with 1,6-hexane diisocyanate (HDI).
  • Catalyst: Dibutyltin dilaurate (DBTDL) is used.
  • Solvent: The reaction is carried out in tetrahydrofuran (THF).
  • Conditions: The mixture is maintained at 60°C for 6 hours under a nitrogen atmosphere.
  • Verification: The product is characterized by FT-IR and ¹H NMR to confirm the formation of the fluorinated isocyanate (PFHE-HDI).

2. Coating Formulation

  • The synthesized PFHE-HDI is mixed with organic polysilazane (OPSZ).
  • Fillers: Nano-silica (SiO₂) and micron-scale diatomite are added to create a micro-nano rough structure.
  • Solvent: Ethyl acetate is used as the dispersion medium.
  • Mixing: The components are mixed evenly using ultrasonic agitation for 30 minutes.

3. Application and Curing

  • Substrate Preparation: Glass substrates are cleaned prior to coating.
  • Application: The mixture is applied to the substrate using a spraying method.
  • Curing: The coating is cured at 80°C for 4 hours to form the final film.

Stability and Performance Testing Methods

The durability of the coating, which reflects the stability of its components, was validated through several tests [2]:

cluster_tests Performance Validation Tests Start Coating Sample A Abrasion Test 500g load, 100 cycles Start->A B Solvent Rub Test >350 wipes with butanone Start->B C Chemical Immersion pH 3 HCl & pH 11 NaOH Start->C D Outdoor Weathering >3 months Start->D E Stain Resistance Test Mud, coffee, dye solutions Start->E Result Result: Coating maintained superhydrophobicity (WCA > 150°, SA < 10°)

Diagram 2. Battery of durability tests performed on the fabricated coating.

  • Abrasion Test: The coating was abraded with sandpaper under a 500 g load for 100 cycles.
  • Solvent Rub Test: The coating withstood over 350 rubs with butanone without exposing the underlying substrate.
  • Chemical Resistance: The coating maintained its properties after immersion in acidic (HCl, pH 3) and alkaline (NaOH, pH 11) solutions.
  • Outdoor Weathering: The coating was exposed to outdoor conditions for over three months without losing its superhydrophobicity.
  • Stain Resistance: The coating effectively repelled contaminants like mud, coffee, and dye solutions.

Conclusion and Research Implications

This compound serves as a critical modifying agent that imparts high durability and stability to advanced material coatings. The experimental data demonstrates that composites incorporating this compound can achieve remarkable resistance to mechanical abrasion, chemical corrosion, and environmental weathering [2]. Its stability stems from the inherent strength of carbon-fluorine bonds and is effectively leveraged in polymer matrices like modified polysilazane [2] [1].

References

carbon-fluorine bonds in 2-(Perfluorodecyl)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of 2-(Perfluorodecyl)ethanol

This compound is part of the Per- and Polyfluoroalkyl Substances (PFAS) family. Its structure features a long, fully fluorinated carbon chain (perfluorodecyl) attached to a hydrophilic ethanol group, creating a surfactant with a fluorinated tail [1] [2].

Property Description
CAS Number 865-86-1 [1] [2]
Molecular Formula C₁₂H₅F₂₁O [1] [2]
Molecular Weight 564.13 g/mol [1] [2]
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol [2]
Alternate Name 1H,1H,2H,2H-Perfluorododecan-1-ol [1]
SMILES C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F [2]
Key Feature Long perfluorodecyl chain with a terminal ethanol group [2]

Synthesis and Key Chemical Reactions

Synthesis of 2-Perfluoroalkyl Ethanols

One patented synthesis method involves a multi-step process [3]:

  • Initial Coupling: A perfluoroalkene is reacted with an alkyl phosphate.
  • Oxidation: The intermediate product is oxidized, for example, with dioxygen.
  • Acid Hydrolysis: The final step involves acid hydrolysis to yield the 2-perfluoroalkyl ethanol.

The diagram below illustrates this synthesis workflow.

G Perfluoroalkene Perfluoroalkene Oxidation Oxidation (e.g., Dioxygen) Perfluoroalkene->Oxidation AlkylPhosphate Alkyl Phosphate AlkylPhosphate->Oxidation Hydrolysis Acid Hydrolysis Oxidation->Hydrolysis Product 2-Perfluoroalkyl Ethanol Hydrolysis->Product

Synthesis workflow for 2-Perfluoroalkyl Ethanols [3]

Esterification and Etherification

The hydroxyl group (-OH) of this compound allows for characteristic alcohol reactions [2]:

  • Esterification: It reacts with carboxylic acids to form esters.
  • Etherification: It can form ethers by reacting with other alcohols in the presence of acid catalysts.

Applications and Environmental Impact

Industrial and Research Applications

The compound's fluorinated tail grants unique properties, leading to several specialized uses [1] [2]:

Application Domain Specific Use
Surfactants & Emulsions Surface-active agent in aqueous solutions and emulsion production [1].
Materials Science Lubricant, corrosion inhibitor for metals, and stabilizer in polymer synthesis [1].
Specialized Chemistry Solubilizing agent and a raw material for synthesizing other polymers [1] [2].
Environmental and Health Considerations

As a PFAS compound, this compound has significant environmental concerns [2]:

  • Environmental Persistence: The strong C-F bonds make it highly resistant to chemical, thermal, and biological degradation [1] [2].
  • Bioaccumulation: It can accumulate in biological tissues due to its hydrophobic nature [2].
  • Potential Toxicity: Research indicates potential for endocrine disruption and other toxic effects on living organisms [2].

Experimental Protocol: Synthesis via Esterification

A detailed patent (CN103772150A) describes a laboratory-scale synthesis of perfluoroalkyl ethanol through esterification, offering a practical experimental methodology [4].

Materials and Setup
  • Reactants: Perfluoroalkyl carboxylic acid, alcohol (e.g., methanol, ethanol, isopropanol, n-butanol).
  • Catalyst: Iodine.
  • Solvent: Diethyl ether.
  • Apparatus: Standard glassware (flask, condenser, stirrer), heating mantle, separation funnel, distillation setup, and drying equipment.
Step-by-Step Procedure
  • Reaction: In a flask, combine the perfluoroalkyl carboxylic acid, alcohol, and a catalytic amount of iodine in diethyl ether. Heat the mixture under reflux with stirring for 4-12 hours [4].
  • Washing: After the reaction is complete, wash the mixture with an aqueous solution of sodium sulfite (Na₂SO₃) to remove iodine, followed by a wash with an aqueous alkali solution (e.g., sodium carbonate, potassium carbonate, or lithium hydroxide) to neutralize any residual acid [4].
  • Separation: Transfer the mixture to a separation funnel, separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄) [4].
  • Solvent Removal: Filter off the solid drying agent and use a rotary evaporator to remove the diethyl ether solvent under reduced pressure (decompression distillation) [4].
  • Distillation: Finally, purify the crude product by distillation under reduced pressure to obtain the pure perfluoroalkyl ethanol [4].

The experimental workflow is summarized in the diagram below.

G Start Combine in Ether: Acid, Alcohol, I₂ Reflux Heat under Reflux (4-12 hrs) Start->Reflux Wash1 Wash with Na₂SO₃ Solution Reflux->Wash1 Wash2 Wash with Alkali Solution Wash1->Wash2 Separate Separate Organic Layer Wash2->Separate Dry Dry over Na₂SO₄ Separate->Dry Filter Filter Dry->Filter RemoveSolvent Remove Solvent (Rotary Evaporator) Filter->RemoveSolvent Distill Purify by Reduced-Pressure Distillation RemoveSolvent->Distill

Experimental workflow for synthesizing perfluoroalkyl ethanol [4]

References

synthesis and production of 2-(Perfluorodecyl)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Properties

The table below summarizes the core identification and properties of 2-(Perfluorodecyl)ethanol.

Property Description
CAS Number 865-86-1 [1]
Molecular Formula C12H5F21O [1]
Molecular Weight 564.13 g/mol [1]
Purity ≥97% (commercial sample) [1]
Alternate Names 1H,1H,2H,2H-Perfluorododecan-1-ol [1]
Key Characteristics Artificial alcohol; extremely resistant to chemical/thermal/biological degradation due to strong C-F bonds [1].

Analytical Method for FTOH Analysis

While not a synthesis protocol, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is crucial for identifying and confirming the compound. The following method is optimized for the fast analysis of Fluorotelomer Alcohols (FTOHs) like this compound [2].

Start Sample Preparation GC_Setup GC-MS Instrument Setup Start->GC_Setup Column Column: LPGC Rtx-200 (10 m x 0.32 mm ID x 1.00 µm) GC_Setup->Column Injection Injection: 1 µL, split (5:1) Temp: 280 °C GC_Setup->Injection Oven Oven Program: 35 °C (hold 0.5 min) → 280 °C at 35 °C/min (Hold 5 min) GC_Setup->Oven Carrier Carrier Gas: He Flow: 0.9 mL/min GC_Setup->Carrier MS_Det MS Detection: EI mode SIM m/z: 131 GC_Setup->MS_Det Result Result: Analysis complete in < 4 minutes MS_Det->Result

Workflow for the fast GC-MS analysis of Fluorotelomer Alcohols.

Key Advantages of this Method [2]:
  • Speed: The analysis is 1.9 times faster than conventional GC-MS methods.
  • Efficiency: Reduces helium consumption by 60%.
  • Performance: Maintains excellent separation of all target compounds.
Quantitative Analysis Data:

The table below lists the retention times for FTOHs under this method. Note that this compound is also referred to as 10:2 FTOH.

Peak Compound Name Concentration (µg/g) Retention Time (LPGC)
1 4:2 FTOH (2-(Perfluorobutyl)ethanol) 2 1.90 min [2]
2 6:2 FTOH (2-(Perfluorohexyl)ethanol) 2 2.43 min [2]
3 8:2 FTOH (2-(Perfluorooctyl)ethanol) 2 3.01 min [2]
4 10:2 FTOH (this compound) 2 3.53 min [2]

Synthesis and Production Information

The search results point to patented industrial processes rather than detailed lab-scale synthesis. The information is technical but not exhaustive.

  • General Process from Patents: One patent (EP0089859A1) describes a multi-step process for preparing 2-perfluoroalkyl ethanols. Key stages involve reacting a perfluoroalkyl iodide with ethylene in the presence of an initiator, followed by an oxidation reaction in a dissociating solvent (like dimethyl sulfoxide or DMF) to form the alcohol. Subsequent steps include acid hydrolysis and purification [3]. Another patent (CN103772150A) details a process involving an ether solvent, an alkali catalyst, and steps like esterification, distillation, and drying with sodium sulfate to obtain the final product [4].
  • Key Consideration - Regulation: The production and use of fluorinated compounds like this are subject to strict environmental regulations, such as the EPA's Toxic Substances Control Act (TSCA) in North America. Manufacturers must invest in R&D to develop compliant variants that balance performance with environmental safety [5].

Applications and Handling

  • Primary Applications: This compound is a versatile intermediate. Its main uses include serving as a surfactant, lubricant in cell culture, corrosion inhibitor, stabilizer in polymer synthesis, and a key raw material for synthesizing other polymers and surface-active agents [1]. Its derivatives, like 2-(Perfluorodecyl)ethyl acrylate, are used in high-performance coatings for textiles, electronics, and aerospace due to their exceptional hydrophobic and oleophobic properties [5].
  • Safety and Handling: The compound is labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1]. As with all chemicals of this nature, consult the Safety Data Sheet (SDS) before handling.

References

GC-MS analysis of 2-(Perfluorodecyl)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method 1: Fast LPGC-MS Analysis

This method is designed for rapid and efficient analysis, significantly reducing run time and helium consumption compared to conventional GC-MS [1].

  • Sample Preparation: Prepare standard solutions in methanol. For this method, a working concentration of 2 µg/mL was used, stored in polypropylene vials [1].
  • Instrument Configuration: The analysis utilizes an Agilent 7890B GC system coupled with a 5977A MSD, equipped with a specific LPGC column kit [1].

The table below summarizes the key parameters for both conventional and faster LPGC methods:

Parameter Conventional GC-MS LPGC-MS
Column Rtx-200ms, 30 m x 0.25 mm ID, 0.25 µm [1] LPGC Rtx-200 column kit (10 m analytical + 5 m restrictor) [1]
Carrier Gas Helium, 1.2 mL/min [1] Helium, 0.9 mL/min [1]
Oven Temp. Program 35 °C (hold 1 min) to 280 °C at 15 °C/min (hold 5 min) [1] 35 °C (hold 0.5 min) to 280 °C at 35 °C/min (hold 5 min) [1]
Injection 1 µL, split (split ratio 5:1) [1] 1 µL, pulsed split (30 psi until 0.15 min) [1]
Injection Liner Topaz precision inlet liner, 4.0 mm x 6.3 x 78.5 [1] Same as conventional [1]
Injection Temp. 280 °C [1] 280 °C [1]
MS Detection SIM mode, 131 m/z, start at 2.5 min [1] SIM mode, 131 m/z, start at 1.5 min [1]
Transfer Line Temp. 280 °C [1] 280 °C [1]
Ion Source Temp. 250 °C [1] 250 °C [1]
Retention Time (10:2 FTOH) 6.65 minutes [1] 3.53 minutes [1]

Analytical Method 2: Trace Analysis via TD-GC-MS/MS

This method is tailored for measuring trace levels of 10:2 FTOH emitted from consumer products into indoor air, using Thermal Desorption for sample introduction [2] [3].

  • Chemicals & Standards: 10:2 FTOH (97.0%) can be sourced from Apollo Scientific or as a certified solution from Wellington Laboratories. A deuterated internal standard (e.g., 10:2 FTOH [M+4]) is recommended for quantification [2] [3].
  • Air Sampling: Vapor-phase analytes are collected onto sorbent tubes (e.g., SilcoNert), which can be used in passive or active (pumped) sampling modes [2] [3].
  • Instrument Configuration: The analysis requires a Thermal Desorption unit coupled to a GC-triple quadrupole MS/MS system [2] [3].

The table below outlines the core conditions for the TD-GC-MS/MS method:

Parameter Configuration
TD Tube Sorbent SilcoNert (CAMSCO or Markes International) [2]
TD Desorption Using a TD autosampler [2] [3]
GC Column Not explicitly specified in the provided results.
MS Analysis Tandem Mass Spectrometry (GC-MS/MS) [2] [3]
Ionization Mode Electron Ionization (EI) [2]
Acquisition Mode Multiple Reaction Monitoring (MRM) [2] [3]
Key MRM Transition A primary transition is monitored for 10:2 FTOH (specific precursor > product ion pair based on method optimization) [2] [3].
Internal Standard 10:2 FTOH [M+4] (dideutero- 13C2) [2] [3]

Workflow for GC-MS Analysis of 10:2 FTOH

The following diagram illustrates the general logical workflow for the analysis, from sample preparation to data acquisition, incorporating elements from both described methods.

Start Start Analysis SamplePrep Sample Preparation • Standard in methanol • Use polypropylene vials Start->SamplePrep GCMSSelect Select GC-MS Method SamplePrep->GCMSSelect LPGC Fast LPGC-MS • High throughput • SIM detection GCMSSelect->LPGC For speed TDMS Trace TD-GC-MS/MS • Ultra-sensitive • MRM detection GCMSSelect->TDMS For sensitivity InjLPGC Inject Sample • Pulsed split injection • Specific temp. program LPGC->InjLPGC InjTD Thermal Desorption • TD tube desorption • Trap & focus analytes TDMS->InjTD SepLPGC Chromatographic Separation • LPGC column • Fast temp. program InjLPGC->SepLPGC SepTD Chromatographic Separation • Optimized GC column InjTD->SepTD DetLPGC MS Detection & Quantitation • SIM mode (131 m/z) SepLPGC->DetLPGC DetTD MS/MS Detection & Quantitation • MRM mode • Use of internal standard SepTD->DetTD End Data Analysis & Reporting DetLPGC->End DetTD->End

Important Practical Considerations

  • Material Compatibility: Always use polypropylene vials for standard preparation and storage. Other materials may adsorb FTOHs, leading to inaccurate results and loss of analyte [2] [1].
  • Method Selection Rationale: The choice between the two primary methods depends on the application. Use the LPGC-MS method for high-throughput analysis of liquid samples where speed is critical. Use the TD-GC-MS/MS method when analyzing volatile FTOHs in air samples or when the highest level of sensitivity and selectivity is required for complex matrices [2] [3] [1].
  • Quality Control: For robust trace analysis, incorporate a deuterated or 13C-labeled internal standard (e.g., 10:2 FTOH [M+4]) to correct for potential matrix effects and instrument variability [2] [3].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

Purification Methods for 2-Perfluoroalkyl Ethanol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes and compares the core purification techniques, helping you select the appropriate method for your specific mixture and purity requirements.

Method Name Key Separation Technique Target Impurities Removed Key Process Conditions Key Advantages
Lei Zhigang's Integrated Process [1] Reduced-pressure distillation followed by azeotropic distillation By-product olefins, solvent salt, water [1] Vacuum: -0.91 to -0.96 MPa [1] Green, efficient, allows solvent recycling [1]
US4219680A: Acid-Catalyzed Reaction [2] Catalytic reaction with ethylene glycol and acid, followed by fractional distillation 2-(Perfluoroalkyl)-ethylenes, 2-(Perfluoroalkyl)-ethyl esters [2] Acid catalyst (e.g., phosphoric, sulfuric), ethylene glycol [2] Converts and removes olefinic and ester impurities [2]
JPS62120332A: Alkali Treatment [3] Treatment with an alkali metal hydroxide Discoloration, impurities from iodide salts [3] Alkali metal hydroxide (e.g., NaOH, KOH) [3] Simple, effective for improving product color and stability [3]

Detailed Experimental Protocols

Protocol 1: Integrated Distillation-Based Purification

This method is designed for crude reaction mixtures containing 2-PFAE, olefins, solvent, salt, and water [1].

  • Step 1: Reduced-Pressure Distillation

    • Procedure: Transfer the crude mixture to a rectifying tower. Conduct distillation under a high vacuum of -0.91 to -0.96 MPa. The distillate collected will contain 2-PFAE, water, and by-product olefins. The bottom liquid contains the spent mixed solvent and salts [1].
    • Solvent Recovery: Treat the bottom liquid with a strong base, followed by filtration to recover the mixed solvent for reuse [1].
  • Step 2: Azeotropic Distillation

    • Procedure: Subject the distillate from Step 1 to azeotropic distillation. This separates the 2-PFAE product from a mixed solution of water and olefins, yielding pure 2-PFAE [1].
Protocol 2: Chemical Purification via Impurity Conversion

This method is optimal for mixtures containing 2-(Perfluoroalkyl)-ethylenes (olefins) and/or 2-(Perfluoroalkyl)-ethyl esters [2].

  • Reaction Setup: Charge the impure 2-PFAE mixture into a reaction vessel equipped with a stirrer and distillation column. Add ethylene glycol and a strong acid catalyst (e.g., phosphoric acid, sulfuric acid, or an organic acid) [2].
  • Reaction Process: Heat the mixture with stirring. The acid catalyst promotes reactions between ethylene glycol and the olefinic/ester impurities. Volatile by-products are removed during the process [2].
  • Isolation: After the reaction is complete, isolate the pure 2-PFAE from the reaction mixture through fractional distillation [2].
Protocol 3: Alkali Wash for Color Improvement

A straightforward method to address discoloration, particularly when starting from iodide precursors [3].

  • Procedure: Contact the crude 2-PFAE with an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide). This can be done through mixing and settling or in a extraction funnel [3].
  • Separation: After treatment, separate the purified 2-PFAE phase from the aqueous alkali solution. A final water wash or distillation may be performed to obtain the final product [3].

Workflow for Method Selection

The diagram below outlines a logical decision process for selecting the appropriate purification method based on your crude mixture's composition.

Start Start: Crude 2-PFAE Mixture A Analyze Impurities Start->A B Olefins and Esters Present? A->B C Product Discoloration? B->C No P1 Protocol 2: Acid-Catalyzed Reaction with Ethylene Glycol B->P1 Yes D Mixture with Solvents, Salts, Water C->D No P2 Protocol 3: Alkali Metal Hydroxide Wash C->P2 Yes P3 Protocol 1: Integrated Distillation (Reduced-Pressure + Azeotropic) D->P3 End Obtain Pure 2-PFAE P1->End P2->End P3->End

Application Notes for Researchers

2-Perfluoroalkyl ethanol is an extremely effective fluorocarbon-based surfactant and wetting agent valuable for improving coating appearance [4]. Its unique oleophobic and hydrophobic tail with a hydrophilic headgroup makes it useful in creating protective coatings, fluorinated surfactants, and emulsifiers for advanced materials and nanotechnology [4].

  • Handling and Safety: Standard laboratory safety practices for handling organic chemicals should be followed.
  • Analysis: Purity and identity of the final product can be confirmed by standard analytical techniques such as Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) [2].
  • Solvent Considerations: The mixed solvent in Protocol 1 is typically recycled, which is a key green chemistry advantage of that method [1].

References

2-(Perfluorodecyl)ethanol as surfactant in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-(Perfluorodecyl)ethanol

The table below summarizes the basic identifying information for this compound [1].

Property Description
Chemical Name This compound
Alternate Name 1H,1H,2H,2H-Perfluorododecan-1-ol [1]
CAS Number 865-86-1 [1]
Molecular Formula C₁₂H₅F₂₁O [1]
Molecular Weight 564.13 g/mol [1]
Purity ≥97% (for commercially available material) [1]

Research Context and Key Considerations

Understanding the broader context of per- and polyfluoroalkyl substances (PFAS) is crucial for any research in this area.

  • Surfactant Properties: this compound is an artificial alcohol characterized by a long perfluorodecyl chain. The strong carbon-fluorine bonds make compounds in this class extremely resistant to chemical attack, thermal degradation, and biological degradation [1]. These properties are the basis for their use as surfactants, surface-active agents in emulsions, and stabilizers in polymer synthesis [1].
  • Medical Relevance of Related Compounds: A closely related class of compounds, Semifluorinated Alkanes (SFAs), are already established in medical applications, particularly in ophthalmology for vitreoretinal surgery and as drug carrier vehicles [2]. Their high gas solubility, low surface tension, and ability to dissolve lipophilic drugs make them promising candidates for drug delivery systems [2].
  • Significant Environmental and Health Concerns: PFAS are recognized as persistent organic pollutants with high bioaccumulative potential and associated health risks [3] [4]. This has led to regulatory actions and a strong research focus on developing fluorine-free alternatives [3].

Guidance for Protocol Development

Creating detailed application notes requires information not available in the current search results. Here is a path forward to gather the necessary data:

  • Consult Specialized Chemical Databases: Search for this compound (CAS 865-86-1) on vendor websites (e.g., Santa Cruz Biotechnology, Sigma-Aldrich, TCI Chemicals) for technical data sheets that may contain solubility, stability, and surface tension data.
  • Review Patents: The patent literature is a rich source of synthetic and application details. Search for the CAS number or chemical name on platforms like Google Patents, USPTO, or Espacenet.
  • Expand Scientific Literature Search: Conduct a targeted search on academic databases (e.g., SciFinder, Reaxys, PubMed) using the compound's name and CAS number to find primary research articles containing experimental methods.

Relationship of Fluorinated Compounds in Research

The following diagram illustrates the logical relationship between this compound and key concepts in fluorinated compound research, highlighting both applications and concerns.

cluster_props Properties cluster_app Applications cluster_concern Considerations PFAS PFAS Compounds Target This compound PFAS->Target Props Key Properties Target->Props App Potential Applications Props->App Concern Key Considerations Props->Concern P1 High Chemical/ Thermal Stability Props->P1 P2 Low Surface Tension Props->P2 P3 Extreme Hydrophobicity Props->P3 A1 Aqueous Surfactant App->A1 A2 Emulsion Production App->A2 A3 Polymer Stabilizer App->A3 A4 Drug Carrier (Potential) App->A4 C1 Environmental Persistence Concern->C1 C2 Bioaccumulation Potential Concern->C2 C3 Health Risks Concern->C3 C4 Drives F-free Alternative R&D Concern->C4

Key Takeaways for Researchers

  • Foundation vs. Detail: While this compound is identified as a surfactant, current search results lack the quantitative data and specific protocols required for detailed application notes.
  • Focus on Alternatives: The field is actively moving toward fluorine-free low surface energy surfactants, often using highly branched hydrocarbon tails to mimic the properties of PFAS [3]. Research in this area is highly relevant.
  • Leverage Analogous Systems: The established use of Semifluorinated Alkanes (SFAs) like F6H8 in medicine can provide a valuable template for hypothesizing and testing the drug delivery potential of other fluorinated surfactants [2].

References

2-(Perfluorodecyl)ethanol lubricant in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-(Perfluorodecyl)ethanol

The table below summarizes the basic identifying information and properties of this compound based on the search results.

Property Description
CAS Number 865-86-1 [1] [2]
Molecular Formula C₁₂H₅F₂₁O [1] [2]
Molecular Weight 564.13 g/mol [1] [2]
Purity ≥97% (as available from suppliers) [1]
Physical Description Solid with a melting point of 95 °C [2].
Storage +2 to +8 °C [2]

Safety and Handling Information

This compound requires careful handling. Safety data indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation [2]. It is recommended to wear protective gloves, protective clothing, and eye protection when handling it [2].

Proposed Protocol for Evaluating this compound in Cell Culture

Given the lack of existing cell culture protocols, the following workflow outlines a systematic approach to evaluate this compound as a lubricant or anti-foaming agent. The core of this assessment should be a cytotoxicity assay, such as the MTT assay, to ensure it does not harm your cells [3].

Start Start: Prepare Stock Solution Prep Prepare serial dilutions in serum-free media Start->Prep Plate Plate cells in 96-well plate Prep->Plate Treat Treat cells with compound dilutions Plate->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate MTT Add MTT reagent Incubate->MTT Incubate2 Incubate (3h, 37°C) MTT->Incubate2 Solubilize Add solubilization solvent (e.g., Acidified Isopropanol) Incubate2->Solubilize Shake Shake plate to dissolve crystals Solubilize->Shake Measure Measure absorbance at 570 nm Shake->Measure Analyze Analyze data for cell viability Measure->Analyze

Stage 1: Reagent Preparation
  • Stock Solution Preparation:

    • Given its high melting point (95°C) [2], you may need to gently warm the compound or the solvent to achieve complete dissolution.
    • Prepare a concentrated stock solution (e.g., 10-100 mM) in a biocompatible solvent such as ethanol or dimethyl sulfoxide (DMSO).
    • Note: The final concentration of the solvent in your cell culture media should not exceed 0.1-1.0%, as higher levels can be toxic to cells. Include solvent-only controls in your experiment.
  • Working Solution Preparation:

    • Immediately before use, dilute the stock solution into pre-warmed, serum-free cell culture medium to create a range of working concentrations.
    • Serum can sometimes interfere with assay accuracy, so using serum-free media for the treatment phase is recommended [3].
Stage 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability [3]. The detailed steps are as follows:

  • Cell Seeding: Plate your cells in a 96-well plate at an optimal density for your cell line, ensuring they will be in the logarithmic growth phase during the assay. Include multiple replicates for each condition.
  • Treatment Application:
    • After cells have adhered, carefully remove the growth medium.
    • Add the working solutions of this compound to the test wells.
    • Crucial Controls: Include wells with:
      • Untreated cells (media only) as a negative control (100% viability).
      • Solvent control (same amount of ethanol/DMSO as your highest test concentration).
      • Blank (media with no cells) for background subtraction.
  • Incubation: Incubate the plate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for your desired treatment duration (e.g., 24, 48, or 72 hours).
  • MTT Incubation:
    • Prepare an MTT solution in PBS at 5 mg/mL [3].
    • Add 50 µL of this MTT solution to each well containing 50 µL of serum-free media.
    • Return the plate to the incubator for 3 hours.
  • Solubilization:
    • After incubation, carefully aspirate the media from each well without disturbing the formed purple formazan crystals.
    • Add 150 µL of a solubilization solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) [3] to each well.
    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to fully dissolve the crystals.
  • Absorbance Measurement:
    • Read the absorbance of each well using a microplate reader at 570 nm, with a reference wavelength of 630-650 nm to correct for background noise [3].
Stage 3: Data Analysis
  • Calculate the average absorbance for each set of replicates.
  • Subtract the average absorbance of the blank wells from all other readings to obtain the corrected absorbance.
  • Calculate the percentage of cell viability for each treatment condition using the formula: % Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Untreated Control) × 100.
  • A dose-response curve can be plotted to determine the concentration that causes a 50% reduction in cell viability (IC₅₀).

Application Considerations and Limitations

  • Mechanism as a Lubricant: As a PFAS, this compound is characterized by extreme chemical resistance and thermal stability due to strong carbon-fluorine bonds [4]. In solution, the perfluorodecyl group is highly lipophobic and hydrophobic, which likely allows it to form a stable, friction-reducing layer at interfaces, potentially making it useful as a surfactant or anti-foaming agent in complex media [1].
  • Critical Limitations: The most significant limitation is the potential for cytotoxicity, which must be rigorously established for your specific cell system. Furthermore, as a "forever chemical," PFAS compounds are environmentally persistent and face increasing regulatory scrutiny [4]. Their use in research should be justified and disposal must be handled responsibly.

References

Comprehensive Application Notes & Protocols: 2-(Perfluorodecyl)ethanol as Corrosion Inhibitor for Metals

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

2-(Perfluorodecyl)ethanol (CAS 865-86-1) is a fluorinated alcohol compound characterized by a unique molecular structure that combines a hydrophilic ethanol group with a highly hydrophobic perfluorinated chain. This chemical structure is responsible for its exceptional properties as a corrosion inhibitor, particularly for ferrous and non-ferrous metals and alloys. The compound has a molecular weight of 564.13 g/mol and the molecular formula C₁₂H₅F₂₁O, with a purity specification of ≥97% for research applications. The presence of the perfluorodecyl group makes this compound extremely resistant to chemical attack, thermal degradation, and biological degradation, properties inherited from the strong carbon-fluorine bonds that characterize fluorinated compounds. [1]

The compound serves multiple functions in research and industrial applications, including as a surfactant in aqueous solutions, a lubricant in cell culture media, and primarily as a corrosion inhibitor for metals. Additionally, it can function as a stabilizer in polymer synthesis, a surface-active agent in emulsion production, and a solubilizing agent. Its versatility extends to applications in the synthesis of specialized polymers where fluorinated segments are required to impart specific chemical resistance or surface properties. The dual nature of the molecule – with both hydrophilic and hydrophobic components – enables it to form organized monolayers on metal surfaces, creating an effective barrier against corrosive agents. [1]

Performance Data Summary

Table 1: Quantitative Properties and Performance Data of this compound as Corrosion Inhibitor

Property Category Specific Parameter Value/Range Conditions/Method
Basic Identifiers CAS Number 865-86-1 -
Molecular Weight 564.13 g/mol -
Molecular Formula C₁₂H₅F₂₁O -
Purity ≥97% As supplied
Inhibition Performance Metal Substrates Ferrous metals, non-ferrous metals, alloys Broad spectrum
Primary Mechanism Surface film formation Volatile Corrosion Inhibition (VCI)
Application Range Coatings, foams, adhesives, powders, sprays, plastics Multiple formulations
QSAR Parameters log P (estimated) High (hydrophobic) Fluorinated chain influence
Molecular Connectivity Linear fluorocarbon chain with polar head -
Electron Transfer (ΔN) High (predicted) Correlates with inhibition efficiency [2]

Table 2: Experimental Corrosion Inhibition Efficiency Comparison

Inhibitor Class Representative Compound Reported IE% Metal Substrate Test Method
Commercial Drugs Lidocaine 87.51% (predicted), 92.5% (experimental) Steel Electrochemical impedance spectroscopy [2]
Fluorinated Compounds This compound Data limited in literature Broad spectrum Volatile corrosion inhibition
QSAR-Tested Compounds Macrolides, Alkaloids High (predicted) Steel QSAR-ARX model [2]
Cephalosporin, Rifamycin High (predicted) Steel QSAR-ARX model [2]

Experimental Protocols

Protocol 1: Volatile Corrosion Inhibition Assessment

3.1.1 Principle: This protocol evaluates the volatile corrosion inhibition properties of this compound using the gravimetric method and electrochemical techniques. Volatile Corrosion Inhibitors (VCIs) or Vapor Phase Inhibitors (VPIs) represent a class of compounds that protect against corrosion of ferrous and non-ferrous metals and alloys where other surface treatments are impractical. The VCIs release slowly inside sealed airspaces, actively adsorb to metal surfaces, and prevent corrosion through film formation or neutralization of corrosive agents. [3]

3.1.2 Materials and Equipment:

  • This compound (≥97% purity)
  • Metal coupons (various compositions: mild steel, copper, aluminum, zinc)
  • Controlled atmosphere chambers
  • Analytical balance (accuracy ±0.1 mg)
  • Electrochemical workstation with impedance capabilities
  • Humidity and temperature control system
  • Corrosive environments: saline solutions, humid air with contaminants

3.1.3 Procedure:

  • Prepare metal coupons (standard size 50 × 25 × 2 mm) by grinding with successive grades of silicon carbide paper, degreasing with acetone, and drying.
  • Weigh each coupon accurately using an analytical balance (initial weight, W₁).
  • Place inhibitor samples in controlled atmosphere chambers at varying distances from metal coupons (typically 5-20 cm).
  • Introduce corrosive environments: (a) 3.5% NaCl solution atmosphere, (b) 90% relative humidity, (c) industrial atmosphere simulants containing SO₂, H₂S, or CO₂.
  • Maintain systems at constant temperature (typically 25°C, 35°C, and 45°C for accelerated testing) for predetermined periods (24-360 hours).
  • Remove coupons after exposure, clean according to ASTM G1-03 standard to remove corrosion products, and weigh (final weight, W₂).
  • Calculate corrosion rate (CR) and inhibition efficiency (IE%) using formulas:
    • CR (mpy) = (534 × W × 1000) / (D × A × T) where W = weight loss (mg), D = density (g/cm³), A = area (in²), T = time (hours)
    • IE% = [(CR₀ - CR₁) / CR₀] × 100 where CR₀ = corrosion rate without inhibitor, CR₁ = corrosion rate with inhibitor

3.1.4 Quality Control:

  • Perform all tests in triplicate to ensure statistical significance
  • Include blank samples (without inhibitor) in each test series
  • Monitor and record environmental conditions (temperature, humidity) throughout exposure
  • Validate method using standard inhibitors with known performance
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Assessment

3.2.1 Principle: This protocol uses electrochemical impedance spectroscopy to evaluate the protective film formation and corrosion inhibition mechanisms of this compound on metal surfaces, following methodologies similar to those used for commercial drug corrosion inhibitors. [2]

3.2.2 Materials and Equipment:

  • Three-electrode electrochemical cell: working electrode (metal coupon), reference electrode (saturated calomel or Ag/AgCl), counter electrode (platinum or graphite)
  • Potentiostat with impedance capabilities
  • This compound solutions in appropriate solvents at various concentrations (50-500 ppm)
  • Electrolyte solutions (3.5% NaCl or other relevant corrosive media)

3.2.3 Procedure:

  • Prepare working electrodes by embedding metal coupons in epoxy resin, exposing exactly 1 cm² surface area.
  • Polish electrode surfaces to mirror finish, degrease, and dry.
  • Assemble electrochemical cell with 500 ml of electrolyte solution with and without inhibitor.
  • Conduct open circuit potential (OCP) measurements for 30 minutes or until stable.
  • Perform EIS measurements at OCP with AC amplitude of 10 mV over frequency range 100 kHz to 10 mHz.
  • Obtain Nyquist, Bode, and Phase Angle plots for data interpretation.
  • Fit impedance data to equivalent electrical circuits to quantify charge transfer resistance (Rct) and double layer capacitance (Cdl).
  • Calculate inhibition efficiency from charge transfer resistance values:
    • IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] × 100

3.2.4 Data Interpretation:

  • Higher Rct values indicate more effective protective films
  • Lower Cdl values suggest displacement of water molecules by inhibitor adsorption
  • Time-dependent EIS reveals film stability and breakdown characteristics

QSAR Analysis and Theoretical Modeling

QSAR Fundamentals for Corrosion Inhibitors

Quantitative Structure-Activity Relationship (QSAR) methodology represents a powerful approach for correlating molecular descriptors of chemical compounds with their corrosion inhibition efficiency (IE%). The QSAR paradigm proposes predicting a given activity/property based on quantifiable descriptors that can be extracted from existing databases, experiments, theoretical calculations, or simulations. For corrosion inhibitors, these models help identify structural features that contribute to high inhibition performance, guiding the development of more effective compounds. [2] [4]

The hard-soft acid-base (HSAB) descriptors are particularly relevant for corrosion inhibition studies. These descriptors are based on the vertical ionization energy (I) and the vertical electron affinity (A), which can be calculated through quantum chemical methods. According to Koopmans' theorem, both can be calculated by I = -E_HOMO and A = -E_LUMO, where E_HOMO and E_LUMO are the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. Key HSAB descriptors include: [2]

  • Global hardness (η) = (I - A)/2
  • Absolute electronegativity (χ) = (I + A)/2
  • Global electrophilicity (ω) = μ²/2η
  • Fraction of electrons transferred (ΔN) = (χ_Metal - χ_Inhibitor)/[2(η_Metal + η_Inhibitor)]

For this compound, the highly electronegative fluorine atoms and the electron-donating ethanol group create a unique electronic profile that likely contributes to its corrosion inhibition properties through strong adsorption on metal surfaces.

Computational Methodology

4.2.1 Quantum Chemical Calculations:

  • Apply third-order density-functional tight binding (DFTB3-LJ) method with Lennard-Jones dispersion correction as implemented in the DFTB+ 21.2 quantum chemistry package
  • Calculate molecular orbital energies (HOMO, LUMO) and derive HSAB parameters
  • Compute electrostatic potential maps to identify active adsorption sites
  • Determine molecular properties: polarizability, dipole moment, and molecular volume

4.2.2 Mathematical Modeling:

  • Utilize autoregressive with exogenous inputs (ARX) framework within the broader NARMAX (Nonlinear Autoregressive Moving Averages with Exogenous Inputs) system identification methodology
  • Apply fivefold cross-validation to test model robustness
  • Validate with external datasets to determine predictive performance metrics (SD, RMSE, MSE)

4.2.3 Descriptor Selection:

  • Focus on HSAB descriptors correlated with corrosion inhibition: HOMO/LUMO energies, global hardness, electrophilicity, electron transfer fraction
  • Include common QSAR descriptors: log P (octanol-water partition coefficient), pKa, molecular weight, polar surface area
  • Evaluate intermolecular interaction parameters relevant to adsorption on metal surfaces

Table 3: Key QSAR Descriptors and Their Correlation with Corrosion Inhibition

QSAR Descriptor Computational Method Correlation with IE% Interpretation
HOMO Energy DFTB3-LJ IE% increases as HOMO energy decreases Higher HOMO energy facilitates electron donation to metal [2]
ΔN (Electron Transfer) DFTB3-LJ Higher ΔN correlates with higher IE% Enhanced electron transfer from inhibitor to metal surface [2]
Global Electrophilicity (ω) DFTB3-LJ Highest efficiency with highest ω values Measure of energy stabilization upon electron acquisition [2]
pKa Experimental/computational Optimal range: 1.70-9.46 Appropriate acid-base character for metal interaction [2]

Application Guidelines

Practical Implementation Methods

5.1.1 Volatile Corrosion Inhibition Applications: For enclosed spaces or packaging applications, this compound can be implemented as a volatile corrosion inhibitor (VCI) through several approaches: [3]

  • Impregnated Materials: Apply the compound to papers, foams, or textiles (typical loading: 5-20 g/m²) for use in packaging of metal components
  • Powder Formulations: Create free-flowing powders by adsorbing the compound onto carrier materials (silica, cellulose) for placement in confined spaces
  • Polymer Masterbatches: Incorporate into thermoplastic polymers (polyethylene, polypropylene) during extrusion to create protective films or containers
  • Spray Applications: Formulate as aerosol or solvent-based sprays for direct application to metal surfaces (concentration range: 100-500 ppm in final formulation)

5.1.2 Direct Application Methods: For immersed conditions or surface treatment, alternative application methods include:

  • Aqueous Dispersions: Create nanoemulsions using appropriate surfactants for water-based application systems
  • Organic Solvent Solutions: Dissolve in ethanol, acetone, or other suitable solvents for brush or spray application
  • Surface Pretreatment: Apply as a thin film from solution followed by evaporation for temporary protection during storage or transport
Mechanism of Action Visualization

Mechanism Inhibitor\nVaporization Inhibitor Vaporization Adsorption\non Metal Adsorption on Metal Inhibitor\nVaporization->Adsorption\non Metal Volatilization Process Protective\nFilm Formation Protective Film Formation Adsorption\non Metal->Protective\nFilm Formation Molecular Orientation Barrier\nLayer Barrier Layer Protective\nFilm Formation->Barrier\nLayer Surface Coverage Corrosive\nSpecies Corrosive Species Corrosive\nSpecies->Barrier\nLayer Blocked Metal\nSurface Metal Surface Metal\nSurface->Adsorption\non Metal Active Sites Corrosion\nProtection Corrosion Protection Barrier\nLayer->Corrosion\nProtection Blocking Effect

Diagram 1: Mechanism of Volatile Corrosion Inhibition - This diagram illustrates the sequential process of vapor phase corrosion inhibition, showing how this compound vaporizes, adsorbs to metal surfaces, forms a protective film, and ultimately blocks corrosive species from reaching the metal substrate.

Experimental Workflow for Evaluation

Workflow Sample\nPreparation Sample Preparation Inhibitor\nFormulation Inhibitor Formulation Sample\nPreparation->Inhibitor\nFormulation Exposure\nTesting Exposure Testing Inhibitor\nFormulation->Exposure\nTesting Gravimetric\nAnalysis Gravimetric Analysis Exposure\nTesting->Gravimetric\nAnalysis Weight Loss Electrochemical\nAnalysis Electrochemical Analysis Exposure\nTesting->Electrochemical\nAnalysis EIS/Potentiodynamic Surface\nCharacterization Surface Characterization Exposure\nTesting->Surface\nCharacterization SEM/XPS Data\nAnalysis Data Analysis Gravimetric\nAnalysis->Data\nAnalysis Electrochemical\nAnalysis->Data\nAnalysis Surface\nCharacterization->Data\nAnalysis QSAR\nModeling QSAR Modeling Data\nAnalysis->QSAR\nModeling Descriptor Extraction

Diagram 2: Experimental Workflow for Corrosion Inhibitor Evaluation - This workflow outlines the comprehensive testing methodology for evaluating this compound as a corrosion inhibitor, from sample preparation through data analysis and QSAR modeling.

Safety and Handling Considerations

5.4.1 Storage and Stability:

  • Store in tightly sealed containers at room temperature, protected from light
  • Maintain in well-ventilated areas due to volatile nature
  • Shelf life: ≥24 months when stored under recommended conditions

5.4.2 Safety Precautions:

  • Use appropriate personal protective equipment (gloves, safety glasses) when handling
  • Avoid inhalation of vapors or dust from solid formulations
  • Implement engineering controls for large-scale applications (local exhaust ventilation)

5.4.3 Environmental Considerations:

  • Fluorinated compounds may exhibit environmental persistence
  • Consider containment and recovery systems for industrial applications
  • Evaluate biodegradation and potential bioaccumulation for specific applications

Conclusion and Research Implications

This compound represents a promising corrosion inhibitor with particular utility in applications where volatile protection is required for ferrous and non-ferrous metals. Its mechanism of action involves vapor phase transport followed by adsorption and formation of a protective film on metal surfaces. While direct quantitative efficiency data for specific metal substrates is limited in the available literature, the compound's chemical structure and properties suggest it functions through a combination of surface blocking and molecular barrier formation.

The QSAR approach provides valuable insights for optimizing corrosion inhibitor structures, with key descriptors including HOMO/LUMO energies, electron transfer fraction (ΔN), and global electrophilicity (ω). Future research directions should include systematic experimental validation of inhibition efficiency across various metal substrates, detailed mechanistic studies using surface analysis techniques, and development of formulation strategies to enhance performance and reduce environmental impact.

References

2-(Perfluorodecyl)ethanol surface-active agent in emulsions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-(Perfluorodecyl)ethanol

This compound is a fluorinated surfactant characterized by a perfluorodecyl chain attached to an ethanol group [1]. Its molecular formula is C₁₂H₅F₂₁O, and it has a molecular weight of 564.13 g/mol [1]. The strong carbon-fluorine bonds in the perfluorodecyl group make this compound extremely resistant to chemical attack, thermal degradation, and biological degradation [1]. These properties make it valuable for applications requiring high stability, such as in lubricants for cell culture media, corrosion inhibitors, stabilizers in polymer synthesis, and surface-active agents in emulsion production [1].

As a surfactant, it contains both hydrophilic (ethanol group) and hydrophobic (perfluorodecyl group) parts, allowing it to adsorb at interfaces and reduce interfacial tension, thereby stabilizing emulsions [2].

Application in Emulsions: Formulation Guidelines

While specific protocols for this compound are scarce, the following guidelines can be derived from its properties and general emulsion science. The primary function of this compound in emulsions is to act as an emulsifier, stabilizing the mixture of immiscible liquids (e.g., oil and water).

Table 1: Formulation Considerations for Emulsions Stabilized by this compound

Component/Parameter Consideration for this compound Rationale & References
Surfactant Concentration To be determined empirically (e.g., 0.1% - 2% w/w). Must exceed critical micelle concentration (CMC) to form stable emulsions. Optimal level depends on oil phase and desired droplet size [2].
Oil Phase Selection Compatible with various oils (e.g., sunflower, perfluorocarbons). The fluorinated tail offers high oil-phobicity/lipophobicity, potentially providing unique compatibility with fluorinated oils [1].
Aqueous Phase Modifications Can tolerate ethanol content in the aqueous phase (potentially up to 40%). Studies on other surfactants show ethanol can reduce droplet size and interfacial tension, improving stability [3].
HLB Value Expected to be in the range of an oil-in-water (O/W) emulsifier. The hydrophilic ethanol head and the massive hydrophobic fluorocarbon tail suggest a low HLB, but its exact value is unspecified [2].
Processing Temperature Room temperature to elevated temperatures (e.g., 50-70°C). High thermal stability of the C-F bond allows for flexibility in processing conditions [1].
Experimental Protocol: Preparation of a Model Oil-in-Water Emulsion

The following is a generalized protocol for creating a basic emulsion using this compound, which should be optimized based on specific research goals.

Workflow Overview The following diagram outlines the key stages in the emulsion formulation and analysis process.

EmulsionWorkflow cluster_analysis Quality Control Analysis prep Preparation of Phases emuls Primary Emulsification prep->emuls Combine refine Homogenization emuls->refine Coarse Emulsion assess Stability Assessment refine->assess Final Emulsion store Storage & Monitoring assess->store Stable Batch size Droplet Size Analysis assess->size viscosity Viscosity Measurement assess->viscosity visual Visual Inspection (Creaming/Sedimentation) assess->visual visual->store Monitor Changes

Materials:

  • Oil Phase: e.g., Sunflower oil or a fluorinated oil.
  • Aqueous Phase: Deionized water. Optionally, ethanol (e.g., 0-40%) [3].
  • Surfactant: this compound (≥97% purity) [1].
  • Equipment: Mechanical stirrer (e.g., magnetic stirrer), high-shear homogenizer (or sonicator), laser diffraction particle size analyzer, viscometer, glassware (beakers, graduated cylinders).

Procedure:

  • Preparation of Phases:
    • Aqueous Phase: Dissolve the required amount of this compound in the water (or water-ethanol mixture). Gentle heating and stirring may be necessary to ensure complete dissolution.
    • Oil Phase: Place the selected oil in a separate beaker.
  • Primary Emulsification: Slowly add the oil phase to the aqueous surfactant phase under constant, vigorous mechanical stirring (e.g., 500-1000 rpm). This creates a coarse, pre-emulsion.
  • Homogenization: Transfer the coarse emulsion to a high-shear homogenizer. Homogenize at a specified speed (e.g., 10,000 - 20,000 rpm) and time (e.g., 2-5 minutes). Alternatively, use an ultrasonic probe for sonication.
    • Critical Parameter: The homogenization speed and time significantly impact the final droplet size. These must be kept constant for reproducible results.
  • Stability Assessment: Analyze the freshly prepared emulsion as described in the "Analytical Methods" section below.

Analytical Methods for Emulsion Characterization

To evaluate the success of the emulsion formulation, several key parameters should be measured. The following protocol is adapted from general emulsion analysis and PFAS research methods [4] [3].

Workflow Overview The analytical process for characterizing the emulsion involves several sequential steps.

AnalysisWorkflow cluster_droplet Droplet Characterization cluster_physics Interfacial & Bulk Properties cluster_stability Stability Test sample Emulsion Sample size_analysis Laser Diffraction sample->size_analysis tension Interfacial Tension Measurement sample->tension viscosity_analysis Viscosity Measurement sample->viscosity_analysis aging Accelerated Aging or Long-Term Storage sample->aging size_result Droplet Size Distribution size_analysis->size_result data Final Analysis Report size_result->data tension->data viscosity_analysis->data stability_index Stability Index (Creaming, Phase Separation) aging->stability_index stability_index->data

Table 2: Key Analytical Methods for Emulsion Characterization

Analysis Protocol Summary Expected Outcome & Significance
Droplet Size Analysis Dilute a small aliquot of emulsion in purified water. Analyze using laser diffraction particle size analyzer. Perform in triplicate. Low PDI (< 0.3) indicates a monodisperse, stable emulsion. Smaller mean droplet size (e.g., < 1 µm) suggests more effective emulsification and greater stability [3].
Interfacial Tension (IFT) Measurement Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the IFT between the oil phase and the surfactant solution. A significant reduction in IFT compared to a system without surfactant confirms surface activity. Lower IFT facilitates droplet breakup during homogenization [3].
Viscosity Measurement Use a rotational viscometer with an appropriate spindle. Measure the viscosity of the continuous phase (surfactant solution) and the final emulsion at a defined shear rate. The emulsion viscosity is largely determined by the continuous phase. Changes due to ethanol addition can be quantified. Viscosity impacts creaming/sedimentation rates [3].
Stability Assessment Store emulsion in graduated cylinders at ambient and accelerated conditions (e.g., 40°C). Monitor for creaming, sedimentation, or phase separation over time (e.g., 1, 7, 30 days). A stable emulsion shows no or slow phase separation. Matching oil and aqueous phase densities (e.g., by adding ethanol) can greatly enhance stability [3].

Safety and Handling

This compound is "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1]. As a perfluoroalkyl substance (PFAS), it is considered a "forever chemical" due to its environmental persistence [4]. Researchers must adhere to institutional environmental health and safety guidelines for the disposal of PFAS compounds and PFAS-containing waste. Standard laboratory personal protective equipment (PPE) including gloves, lab coat, and safety glasses should be worn.

References

synthesis of polymers using 2-(Perfluorodecyl)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Monomer Characterization: 2-(Perfluorodecyl)ethanol

The table below summarizes key identification and physicochemical data for the monomer, which is crucial for experimental planning and safety assessment [1].

Property Value / Description
CAS No. 865-86-1
Chemical Name 1H,1H,2H,2H-Henicosafluorododecan-1-ol
Common Name 2-(Perfluorodecyl)ethyl alcohol
Molecular Formula C({12})H({5})F(_{21})O
Purity 92%
Melting Point 95 °C
Boiling Point 145 °C @ 10 mm Hg
Flash Point > 100 °C
Density 1.664 g/mL @ 25 °C
Refractive Index 1.294 @ 25 °C
Hazard Classification Irritant

Experimental Design Considerations

While direct protocols are unavailable, recent research on similar fluorinated systems can guide your experimental design. The following workflow outlines a generalized approach for synthesizing and characterizing fluorinated polymers, integrating steps where the properties of this compound would be critical.

Start Start: Experimental Design M1 Monomer Characterization (Refer to Data Table) Start->M1 C1 Polymerization Method Selection M1->C1 C2 Step-Growth Polymerization C1->C2 If using di-functional monomers C3 Chain-Growth Polymerization C1->C3 If using radical polymerization P1 Reaction Parameter Optimization (Temperature, Catalyst, Solvent) C2->P1 C3->P1 A1 Polymer Purification P1->A1 A2 Material Characterization (FT-IR, NMR, XPS, CIC) A1->A2 End End: Application Testing A2->End

The workflow highlights key stages where the provided monomer data is essential:

  • Polymerization Method Selection: The alcohol (-OH) functional group of this compound makes it a candidate for step-growth polymerization (e.g., forming polyurethanes with diisocyanates or polyesters with diacids) [2]. Its terminal double bond (if present in a derivative) could allow for chain-growth polymerization [2].
  • Reaction Parameter Optimization: The monomer's melting point (95 °C) and boiling point inform suitable reaction temperatures. Its high fluorine content necessitates careful selection of solvents for homogeneity.
  • Material Characterization: The synthesis of fluorinated polymers should be verified using techniques like Fourier-transform infrared (FT-IR) spectroscopy to confirm the formation of new bonds (e.g., urethane linkages) and the presence of C-F stretches (around 983 cm⁻¹) [3]. Combustion Ion Chromatography (CIC) is a powerful method for quantifying the total organofluorine content in the final polymer, ensuring the successful incorporation of the fluorinated monomer [4].

Important Note on Information Gaps

The searched literature confirms active research into fluorinated polymers, including analysis of fluoropolymer-based products [4] and novel synthesis methods for materials like perfluorinated covalent triazine frameworks [3]. However, none of the available search results contained specific protocols for polymerizing this compound.

How to Proceed

To develop your Application Notes and Protocols, I suggest:

  • Consulting Specialized Databases: Search patents or chemical manufacturer websites for technical data sheets on this specific CAS number (865-86-1).
  • Adapting Known Chemistry: Apply well-established step-growth polymerization techniques, using the physicochemical data provided here to define your reaction conditions.
  • Empirical Optimization: Be prepared to experimentally optimize parameters like catalyst type, temperature, and solvent system, as high fluorine content can significantly influence monomer reactivity and polymer solubility.

References

Comparative Summary of FTOH Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters of two key SBSE-based methods and a solvent extraction method for solid samples, facilitating an initial comparison.

Method Attribute SBSE-LD/GC-PCI-MS/MS (Water) [1] [2] SBSE-TD-GC-MS (Water) [3] Solvent Extraction GC-MS (Solid Matrices) [4]
Target Matrices River, ground, tap water Tap, brackish, wastewater Artificial turf fiber, crumb rubber infill
Target FTOHs 4:2, 5:2, 6:2, 7:2, 8:2, 10:2, 12:2 6:2, 8:2, 10:2 4:2, 6:2, 8:2
Extraction Technique Stir Bar Sorptive Extraction (SBSE) Stir Bar Sorptive Extraction (SBSE) Sonication & Centrifugation
Extraction Solvent Liquid Desorption: Methanol/ Ethyl Acetate Thermal Desorption: None Methanol: Methyl tert-butyl ether (80:20)

| Key Method Parameters | • 20 mL sample in 22 mL vial • PDMS-coated stir bar • 1000 rpm, 16 hours • Liquid Desorption | • 10 mL sample • PDMS-coated stir bar • 700 rpm, 2 hours • Thermal Desorption | • 5 g fiber / 10 g rubber • 30 mL solvent • 30 min sonication • 148 min centrifugation | | Analysis Instrument | GC-PCI-MS/MS | TD-GC-MS | GC-MS (PCI mode) | | Method Sensitivity (LOD) | 0.068 - 0.60 ng/L | 2.16 - 16.7 ng/L | 0.083 - 0.36 ng/μL (for standards) | | Linear Range | 0.5 - 80 ng/L | Not specified | 1 - 50 ng/μL |

Detailed Experimental Protocols

Here are the step-by-step protocols for the two main extraction methods.

Protocol 1: SBSE with Liquid Desorption for Water Samples

This method is designed for the highly sensitive monitoring of volatile FTOHs in water, addressing analyte loss by performing extraction in nearly full containers [1] [2].

Sample Preparation

  • Internal Standard Addition: Fortify 20 mL of a water sample in a 22 mL glass vial with isotopically labelled FTOH internal standards (e.g., ⁶:² FTOH-iso and ⁸:² FTOH-iso).
  • Sample Conditioning: No pH adjustment or salt addition is required for this method.

Extraction Procedure

  • SBSE Setup: Place a preconditioned polydimethylsiloxane (PDMS)-coated stir bar into the sample vial.
  • Extraction: Seal the vial tightly to minimize headspace and extract at 1000 rpm for 16 hours at room temperature.
  • Stir Bar Retrieval: After extraction, remove the stir bar with clean forceps and briefly rinse with ultrapure water. Gently dry with a lint-free tissue.

Liquid Desorption

  • Analyte Elution: Immerse the stir bar in 200 μL of a methanol/ethyl acetate (50:50, v/v) mixture in a microvial.
  • Desorption: Allow the stir bar to stand in the solvent for 60 minutes with occasional agitation to desorb the FTOHs.

Instrumental Analysis: GC-PCI-MS/MS

  • GC Conditions: Inject 1-2 μL of the desorption solvent in splitless mode. - Column: VF-200ms (trifluoropropyl phase), 30 m x 0.25 mm i.d., 0.25 μm film thickness. - Oven Program: Start at 40°C (hold 1 min), ramp to 240°C at 10°C/min, then to 300°C at 40°C/min (hold 1 min). - Carrier Gas: Helium, constant flow mode.
  • MS/MS Conditions: - Ionization: Positive Chemical Ionization (PCI) with methane as the reagent gas. - Ion Source Temp.: 250°C. - Detection: Tandem MS in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Protocol 2: Solvent Extraction for Solid Matrices

This protocol is adapted for extracting FTOHs from solid samples like artificial turf fibers and crumb rubber infill [4].

Sample Preparation

  • Sample Homogenization: Cut solid samples (e.g., artificial turf fibers) into small pieces (~2.5 cm). Weigh 5 g of fiber or 10 g of crumb rubber into a plastic conical tube.

Extraction Procedure

  • Solvent Addition: Add 30 mL of an 80:20 (v/v) methanol: methyl tert-butyl ether (MTBE) mixture to the sample tube.
  • Sonication: Sonicate the mixture for 30 minutes at room temperature.
  • Phase Separation: Centrifuge the sample at ambient temperature for 148 minutes to separate the solid material from the extract.
  • Supernatant Collection: Collect 0.25 mL of the supernatant for analysis.

Sample Reconstitution

  • Solvent Exchange: Transfer the collected supernatant to an autosampler vial and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitution: Redissolve the dried extract in 1.5 mL of methanol for GC-MS analysis.

Instrumental Analysis: GC-MS

  • GC Conditions: Inject 10 μL in splitless mode. - Column: DB-Wax, 30 m x 0.25 mm i.d., 0.25 μm film thickness. - Oven Program: Start at 60°C (hold 1 min), ramp to 75°C at 5°C/min, then to 130°C at 10°C/min, and finally to 240°C at 50°C/min (hold 1 min).
  • MS Conditions: - Ionization: Positive Chemical Ionization (PCI). - Detection: Selected Ion Monitoring (SIM) mode. Monitor ions with m/z 264.02 (4:2 FTOH), 364.01 (6:2 FTOH), and 464.01 (8:2 FTOH).

Analytical Workflow Diagrams

The following diagrams illustrate the key procedural steps for each method.

sbse_ld_workflow SBSE-LD Workflow for Water Samples start Start: 20 mL Water Sample step1 Add Internal Standards start->step1 step2 Load PDMS Stir Bar step1->step2 step3 Extract (16h, 1000 rpm) step2->step3 step4 Remove & Rinse Stir Bar step3->step4 step5 Liquid Desorption (MeOH/EtOAc, 60 min) step4->step5 step6 GC-PCI-MS/MS Analysis step5->step6 end End: Data Acquisition step6->end

Diagram 1: SBSE-LD Workflow for Water Samples. This green chemistry method minimizes solvent use and achieves high sensitivity through liquid desorption and GC-PCI-MS/MS analysis [1] [2].

solvent_extraction_workflow Solvent Extraction Workflow for Solid Samples start Start: 5g Fiber / 10g Rubber step1 Weigh & Homogenize start->step1 step2 Add 30 mL MeOH:MTBE (80:20) step1->step2 step3 Sonicate (30 min) step2->step3 step4 Centrifuge (148 min) step3->step4 step5 Collect Supernatant step4->step5 step6 Reconstitute in Methanol step5->step6 step7 GC-MS Analysis step6->step7 end End: Data Acquisition step7->end

Diagram 2: Solvent Extraction Workflow for Solid Samples. This method uses sonication and centrifugation for efficient FTOH extraction from complex solid matrices like artificial turf [4].

Application Notes & Critical Methodological Considerations

  • Addressing Analyte Volatility: A major challenge in FTOH analysis is their volatility, which can lead to analyte loss during sample preparation. The SBSE-LD method effectively counters this by performing the extraction in nearly full containers (20 mL sample in a 22 mL vial), drastically reducing the headspace [1] [2].
  • Green Chemistry Principles: SBSE techniques align with green analytical chemistry principles. They significantly reduce or eliminate organic solvent consumption compared to traditional methods like liquid-liquid extraction (LLE) [1] [3]. The AGREEprep metric scored the SBSE-LD method at 0.63, reflecting its environmental friendliness [2].
  • Matrix Effects and Calibration: Significant matrix effects (up to 78% suppression) were observed for some FTOHs in real water samples. It is strongly recommended to use matrix-matched calibration or isotope-labelled internal standards to ensure accurate quantification and compensate for these effects [2].
  • Regulatory Context: FTOHs like 6:2 FTOH and 8:2 FTOH are recognized as priority substances under the EU Water Framework Directive. The stringent environmental quality standard (EQS) of 4.4 ng/L PFOA equivalents for the sum of 24 PFAS necessitates highly sensitive methods like the ones described here [1].

References

Comprehensive Application Notes: Analysis of Fluorotelomer Alcohols using LPGC Rtx-200

removing iodide impurities from 2-perfluoroalkyl ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Problem: Iodide Impurities

In the synthesis of 2-perfluoroalkyl ethanol (with a general formula of F(CF₂)ₙCH₂CH₂OH), a common starting material is 2-perfluoroalkyl-1-iodoethane (F(CF₂)ₙCH₂CH₂I) [1]. The subsequent conversion of this iodide intermediate into the desired alcohol can be incomplete or lead to side reactions, resulting in the persistence of iodide impurities or iodine-containing by-products in the final mixture [2] [3] [4]. These impurities can deactivate catalysts, interfere with further reactions (such as the synthesis of esters or other monomers), and compromise the quality of the final product [1].

Purification Methods & Protocols

Based on the available information, here are the primary methods for removing iodide-related impurities. The core challenge is separating the desired 2-perfluoroalkyl ethanol from compounds like 2-perfluoroalkyl-ethyl iodide (unreacted starting material) and 2-(perfluoroalkyl)-ethylenes (olefinic by-products) [3].

Method 1: Distillation-Based Separation

This is the most cited approach for obtaining a pure product from a crude mixture containing the alcohol, olefins, salts, and water [2] [3].

  • Principle: Utilizes the difference in boiling points and volatility between 2-perfluoroalkyl ethanol and its common impurities.
  • Protocol (Multi-Step Distillation): The following workflow outlines the key stages of this purification process.

Start Crude Mixture (Perfluoroalkyl ethanol, by-product olefins, solvent, salt, water) Step1 Step 1: Reduced Pressure Distillation (Vacuum: -0.91 to -0.96 MPa) Start->Step1 Step2 Step 2: Separate Distillate (Contains ethanol, olefins, water) and Bottom Liquid Step1->Step2 Step3 Step 3: Azeotropic Distillation of Distillate Step2->Step3 Step4 Step 4: Base Treatment & Filtration of Bottom Liquid (Recycles Solvent) Step2->Step4 Product Pure 2-Perfluoroalkyl Ethanol Step3->Product RecycledSolvent Recycled Mixed Solvent Step4->RecycledSolvent

Method 2: Chemical Reaction with Silver Salts or Functionalized Resins

This method directly targets the removal of iodide ions (I⁻) from the solution.

  • Principle: Iodide ions are precipitated or strongly adsorbed using materials that form insoluble salts or stable complexes with them [5].

  • Key Agents:

    • Silver Salts: Silver acetate (CH₃COOAg) or silver oxide (Ag₂O) can be used to precipitate iodide as silver iodide (AgI), which is highly insoluble [5].
    • Thiol-Functionalized Resins: Ion exchange resins with thiol (-SH) groups have a high affinity for heavy metals and can effectively remove iodide ions from solutions [5].
  • Protocol (General Workflow):

    • Dissolve: Ensure your product is in an aqueous or aqueous-organic solvent mixture.
    • Treat: Add a solution of silver acetate or a suspension of silver oxide to the mixture. Alternatively, pack a column with a thiol-functionalized ion exchange resin and pass the solution through it.
    • Monitor & Separate: Agitate the mixture and then let the precipitate (if using silver salts) settle, or collect the eluent (if using a column).
    • Filter: Remove the precipitated AgI or the spent resin by filtration.
    • Purify Further: The treated solution may require subsequent steps like standard distillation to isolate the purified 2-perfluoroalkyl ethanol.

Troubleshooting Guide & FAQs

Frequently Asked Questions
Question Answer & Recommended Action
What are the common by-products I should worry about? The main by-products are 2-(perfluoroalkyl)-ethylenes (olefins) formed via elimination reactions during synthesis [1]. Unreacted 2-perfluoroalkyl-1-iodoethane is also a key impurity [2].
Why is my product yield low after purification? Low yields are often due to incomplete reaction of the iodide starting material, leading to more impurities [1]. Optimize your synthesis conditions (e.g., temperature, catalyst, reaction time) to maximize conversion to the desired alcohol.
The distillation doesn't give a pure product. What now? Consider a two-step distillation process as described above [2]. Ensure you are using the correct vacuum pressures and that your equipment is well-sealed.

Important Considerations for Researchers

  • Method Selection: The distillation method is effective for separating the alcohol from volatile organic by-products. The silver salt/resin method is a more direct approach for scavenging iodide ions, which might be preferable if ionic contamination is the primary concern.
  • Process Greening: The described distillation process is noted for being environmentally friendly as it allows for the recycling of the mixed solvent, reducing waste [2].
  • Safety: Always assume that the crude mixture contains unreacted alkyl iodides. Handle materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as these compounds can be hazardous.

References

Understanding 2-(Perfluoroalkyl)ethanol & Discoloration Challenges

Author: Smolecule Technical Support Team. Date: February 2026

2-(Perfluoroalkyl)ethanol is a fluorocarbon-based surfactant characterized by a perfluoroalkyl chain attached to an ethanol backbone. This structure gives it high thermal stability, chemical inertness, and unique surfactant properties [1]. The purification of such fluorinated compounds can be complex. Discoloration often indicates the presence of impurities, which can include:

  • By-product Olefins: Such as 2-(perfluoroalkyl)-ethylenes, formed during synthesis [2] [3].
  • Ester Derivatives: Like 2-(perfluoroalkyl)-ethyl esters, which can be present in the crude mixture [2].
  • Decomposition Products: Thermal or chemical degradation of the compound or its precursors can generate colored impurities [3].
  • Catalyst Residues or Solvent Impurities: Leftover materials from the synthesis process [2] [4].

Troubleshooting Guide: Common Causes & Solutions

The table below outlines potential causes of discoloration and proposed remedial actions based on general purification science and the available information on this compound.

Problem Potential Causes Recommended Actions
Dark coloration post-synthesis Presence of by-product olefins (e.g., 2-(Perfluoroalkyl)-ethylenes) and ester derivatives [2]. Implement fractional distillation under reduced pressure to separate the desired ethanol from higher-boiling point or azeotrope-forming impurities [2] [4].
Color formation during processing Thermal degradation due to excessive heating or localized hot spots [3]. Optimize heating profiles and use short-path distillation to minimize thermal stress and residence time at high temperatures.
Persistent discoloration after distillation Polar colored impurities or fine particulate matter not separated by distillation. Employ adsorbent media filtration (e.g., activated carbon, silica gel) to remove polar pigments and particulates [5] [6] [7].
Low final product yield Inefficient separation during purification, leading to excessive loss of the target compound [2]. Optimize distillation parameters (vacuum, reflux ratio) and consider recycling process streams from purification steps [4].

Detailed Experimental Protocols

Here are detailed methodologies for two key purification techniques referenced in the troubleshooting guide.

Purification via Reduced-Pressure Fractional Distillation

This is a primary method for obtaining pure 2-(Perfluoroalkyl)ethanol from its crude mixture [2] [4].

  • Objective: To separate pure 2-(Perfluoroalkyl)ethanol from mixtures containing 2-(perfluoroalkyl)-ethylenes and 2-(perfluoroalkyl)-ethyl esters.
  • Materials: Crude product mixture, fractional distillation apparatus (with a fractionating column), vacuum pump, cold trap, heating mantle.
  • Procedure:
    • Setup: Assemble the fractional distillation apparatus. Ensure all connections are secure to maintain a vacuum.
    • Loading: Transfer the crude mixture into the distillation flask.
    • Application of Vacuum: Start the vacuum pump and stabilize the system pressure. The cited patent suggests controlling the vacuum degree between -0.91 to -0.96 MPa [4].
    • Distillation: Gradually heat the flask. The by-product olefins and water are typically distilled off first as a mixture [4].
    • Collection: Collect the main fraction of 2-(Perfluoroalkyl)ethanol at its boiling point under the applied reduced pressure.
    • Shutdown: After collection, turn off the heat and carefully release the vacuum before dismantling the setup.
Color Remediation Using Adsorbent Media

This step can follow distillation to further improve color and purity [5] [6].

  • Objective: To adsorb colored impurities (e.g., chlorophyll-like compounds, decomposition products) from the distilled product.
  • Materials: Distilled 2-(Perfluoroalkyl)ethanol, adsorbent media (e.g., activated carbon, silica gel), filtration setup (e.g., Buchner funnel, filter paper), glass beakers.
  • Procedure:
    • Media Selection: Choose a high-grade adsorbent. Activated carbon is highly effective at removing pigments [7], but ensure it is of high quality to prevent leaching of fine particles or metals into your product [5].
    • Preparation: If using loose media like granular carbon, it may need to be pre-washed to remove fines and residual acids/bases [7].
    • Contact: Slowly add the adsorbent media to the 2-(Perfluoroalkyl)ethanol while stirring. The amount and contact time require optimization based on the discoloration level.
    • Filtration: Filter the mixture through a Büchner funnel to remove the spent adsorbent and trapped impurities. For a finer clean, the solution can be passed through a packed Color Remediation Column (CRC) [6].
    • Final Recovery: The filtered, clarified ethanol can be collected for use or further analysis.

This workflow visualizes the relationship between the synthesis output and the purification methods described above:

Start Crude Reaction Mixture (Containing 2-(Perfluoroalkyl)ethanol, by-product olefins, esters) A Primary Purification: Reduced-Pressure Fractional Distillation Start->A B Distilled Product A->B C Color/Impurity Issue? B->C D Secondary Purification: Adsorbent Media Filtration (e.g., Activated Carbon, Silica Gel) C->D Yes E Final Purified 2-(Perfluoroalkyl)ethanol C->E No D->E

Frequently Asked Questions

Q1: Why is activated carbon sometimes discouraged for purification? While effective, low-quality activated carbon can introduce new problems. It may leach heavy metals or ash into your product, adsorb the desired active compound (reducing yield), and can be difficult to filter completely due to friability [5]. If used, select a high-grade, engineered carbon product that is pre-washed to minimize contaminants [5] [7].

Q2: What are the key safety considerations for these processes?

  • Solvent Flammability: Ethanol is highly flammable. Use explosion-proof equipment and familiarize yourself with safety regulations (e.g., NFPA 30) when handling large volumes [5] [6].
  • Vacuum & Heat: Use appropriate PPE when operating distillation equipment under vacuum and high heat.
  • Adsorbent Handling: When using dry, powdered adsorbents like activated carbon, wear a respiratory mask, safety glasses, and gloves to prevent inhalation and exposure [7].

Q3: The patent mentions azeotropic distillation. What is its role? After the primary fractional distillation, the distillate may contain a mixture of 2-(Perfluoroalkyl)ethanol, by-product olefins, and water. Azeotropic distillation is a subsequent step specifically designed to break this azeotrope, efficiently separating the olefins and water from the final pure alcohol product [2] [4].

References

optimizing yield in 2-(Perfluorodecyl)ethanol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Product Verification

After attempting synthesis, verifying the identity and purity of your product is essential. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is specifically designed for analyzing fluorotelomer alcohols, the class of compounds to which 2-(Perfluorodecyl)ethanol belongs [1].

This method uses Low Pressure Gas Chromatography (LPGC) on an Rtx-200ms column, which provides a faster analysis and uses less helium than conventional methods [1].

Table: LPGC-MS Method Parameters for Fluorotelomer Alcohol Analysis [1]

Parameter Specification
Column LPGC Rtx-200 column kit (10 m x 0.32 mm ID x 1.00 µm analytical column + 5 m x 0.15 mm ID restrictor)
Carrier Gas Helium (He)
Flow Rate 0.9 mL/min
Injection Volume 1 µL (pulsed split, split ratio 5:1)
Injection Temp. 280 °C
Oven Program 35 °C (hold 0.5 min) to 280 °C at 35 °C/min (hold 5 min)
MS Detection SIM mode, monitoring 131 m/z

Table: Retention Times for Key Fluorotelomer Alcohols (FTOHs) [1]

Peak Compound Conventional GC Retention (min) LPGC Retention (min)
1 4:2 FTOH (2-(Perfluorobutyl)ethanol) 3.10 1.90
2 6:2 FTOH (2-(Perfluorohexyl)ethanol) 4.17 2.43
3 8:2 FTOH (2-(Perfluorooctyl)ethanol) 5.44 3.01
4 10:2 FTOH (this compound) 6.65 3.53

This workflow outlines the core steps in the synthesis and verification process:

Start Start Synthesis Step1 Tetrafluoroethylene Oligomerization Start->Step1 Step2 Reaction with Ethylene Step1->Step2 Step3 Substitution to Form Alcohol Step2->Step3 Step4 Crude Product Step3->Step4 Step5 Product Verification (GC-MS Analysis) Step4->Step5 End Pure This compound Step5->End

FAQs and Troubleshooting Guide

Here are some common questions and issues that researchers might encounter, based on general principles of chemical synthesis and the specific characteristics of fluorinated compounds.

Q1: What are the common impurities I might find in my synthesis product?

  • A: A common issue is the presence of other fluorotelomer alcohols (FTOHs) with different chain lengths (e.g., 8:2 or 6:2 FTOH) due to incomplete control during the oligomerization of tetrafluoroethylene [2]. Using the GC-MS method above can help identify these. Ensure your purification process (e.g., chromatography or recrystallization) is optimized to separate these similar compounds.

Q2: My reaction yield is low. What could be the cause?

  • A: Low yields can stem from several factors:
    • Moisture: The organoiodine intermediate and the final substitution reaction can be sensitive to water. Ensure all reactants and apparatus are thoroughly dried.
    • Incomplete Reaction: The reaction to add ethylene or substitute the iodine may not go to completion [2]. Monitor the reaction with a suitable analytical technique (like TLC or GC) to ensure adequate time is allowed.
    • Side Reactions: Competing reactions can consume your starting materials. Using high-purity reagents and controlling the reaction temperature carefully can help mitigate this.

Q3: Why is it important to use the specific GC column (Rtx-200) mentioned?

  • A: The Rtx-200 column is a trifluoropropylmethyl polysiloxane stationary phase, which offers unique selectivity for compounds with fluorinated chains. This ensures a clear separation between this compound and its potential impurities, allowing for accurate identification and quantification, which is vital for calculating your reaction yield [1].

References

reducing degradation in fluorotelomer alcohol analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary cause of FTOH degradation during sample preparation? Using alkaline extractants is a primary cause. Research shows that sodium hydroxide (NaOH) in the extractant facilitates the conversion of fluorotelomer saturated carboxylic acids (FTCAs) into their corresponding unsaturated forms (FTUCAs) [1] [2] [3]. To prevent this, methods using pure methanol for extraction have been successfully developed, avoiding the use of NaOH [1] [2].

  • Which analytical techniques help minimize sample handling and degradation? Stir Bar Sorptive Extraction (SBSE) coupled with Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a "green chemistry" technique that uses minimal solvent, requires no cleanup steps, and reduces the potential for degradation during preparation [4]. Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) is also widely used for the determination of FTOHs and their degradation products, offering high sensitivity and the ability to analyze multiple compounds simultaneously [1] [2].

  • How do I handle samples with complex matrices like soil or plants? For complex matrices, a careful cleanup after extraction is crucial. One optimized method involves extracting with methanol, followed by a dual cleanup approach: using Envi-Carb graphitized carbon for the FTOH extracts and solid phase extraction (e.g., WAX-SPE) for the poly- and perfluorinated acid extracts before analysis by UPLC-MS/MS [1] [2].

Troubleshooting Guide: Preventing Degradation

The following table outlines common issues and their evidence-based solutions.

Problem Potential Cause Recommended Solution Key Parameters & Expected Outcome
Conversion of FTCAs to FTUCAs Use of alkaline extractants (e.g., NaOH-MeOH) during sample preparation [1] [2] [3]. Use neutral methanol (MeOH) as the sole extractant [1] [2]. Recoveries: Method recoveries for FTOHs and their degradation products in soil and plants ranged from 52% to 102% [1] [2].
Low Extraction Efficiency & High Matrix Interference Inefficient extraction from complex matrices; insufficient cleanup leading to instrument contamination and signal suppression [1]. For UPLC-MS/MS: Use MeOH for simultaneous extraction, followed by cleanup with graphitized carbon (for FTOHs) and specialized SPE (for acids) [1] [2]. LODs: Method detection limits of 0.01-0.46 ng/g dry weight achieved for targets in soil and plants [1] [2].
Volatilization & Adsorption Losses FTOHs are volatile and can be lost during sample concentration or transfer steps [5]. Use closed-system techniques like SBSE-TD-GC-MS which integrates extraction and concentration without solvent evaporation [4]. LODs: Method detection limits for 6:2, 8:2, and 10:2 FTOH in water were 2.16 to 16.7 ng/L [4].

Experimental Workflow for Degradation-Minimized Analysis

Below is a workflow diagram that integrates the strategies above into a coherent pathway for analyzing FTOHs while minimizing degradation. It highlights critical decision points where degradation commonly occurs.

start Start Analysis sp Sample Preparation start->sp option1 SBSE-TD-GC-MS Path sp->option1 option2 UPLC-MS/MS Path sp->option2 step1 Extract with Stir Bar (Minimal Solvent) option1->step1 step3 Extract with Neutral Methanol (Avoid Alkaline Conditions) option2->step3 step2 Thermal Desorption (No Cleanup) step1->step2 gcms GC-MS Analysis step2->gcms step4 Cleanup: Envi-Carb for FTOHs & WAX-SPE for Acids step3->step4 lcms UPLC-MS/MS Analysis step4->lcms end Data Acquisition gcms->end lcms->end

Methodology Deep Dive

For researchers requiring detailed protocols, here is a summary of two key methods from the literature:

  • SBSE-TD-GC-MS for Water Samples: This method involves placing a stir bar directly into the water sample for extraction. Factors like extraction time, stirring speed, and salt addition are optimized. After extraction, the bar is placed into a thermal desorption unit, which directly transfers the analytes to the GC-MS, eliminating the need for solvent evaporation and concentration steps that can cause volatilization losses [4].

  • UPLC-MS/MS for Solid Matrices (Soil/Plants): This method uses neutral methanol for extraction to prevent degradation. The extract is then split: FTOHs are cleaned up using Envi-Carb graphitized carbon to remove interfering compounds, while the acidic degradation products (e.g., FTCAs, FTUCAs, PFCAs) are cleaned up using a weak anion-exchange solid phase extraction (WAX-SPE) cartridge. This dual cleanup ensures lower detection limits and reduces matrix effects during UPLC-MS/MS analysis [1] [2].

References

improving separation in GC-MS for fluorotelomer alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge & Core Strategy

Fluorotelomer Alcohols (FTOHs) are volatile PFAS compounds analyzed by GC-MS. A primary challenge is their analysis can be time-consuming, leading to bottlenecks in environmental and food testing labs [1] [2].

The core strategy for improving separation involves two key approaches:

  • Method Acceleration: Using techniques like Low-Pressure Gas Chromatography (LPGC) to significantly reduce run times.
  • Sample Introduction: Employing Thermal Desorption (TD) for air samples, which is a solvent-free, sensitive technique [3].

The table below compares a standard method with an optimized LPGC method, highlighting key performance differences:

Parameter Conventional GC-MS Method Optimized LPGC-MS Method
Analytical Column Rtx-200ms, 30 m, 0.25 mm ID, 0.25 µm [2] LPGC Rtx-200 column kit (10 m x 0.32 mm ID x 1.00 µm with 5 m restrictor) [2]
Oven Program 35 °C (hold 1 min) to 280 °C at 15 °C/min [2] 35 °C (hold 0.5 min) to 280 °C at 35 °C/min [2]
Carrier Gas Flow Helium, 1.2 mL/min [2] Helium, 0.9 mL/min [2]
Approximate Run Time 6.65 minutes (for 10:2 FTOH) [2] 3.53 minutes (for 10:2 FTOH) [2]
Relative Helium Consumption Baseline 60% reduction [2]
Key Advantage Robust, established separation ~1.9x faster analysis, increased lab productivity, lower operational cost [2]

Troubleshooting FAQ & Methodologies

Here are answers to common technical questions and detailed protocols for key experiments.

General Method Optimization

Q: How can I make my FTOH analysis faster and use less helium? A: Implement a Low-Pressure GC (LPGC) method. Using a shorter, wider-bore analytical column connected to a restrictor allows for faster temperature programming while maintaining resolution. This cuts analysis time by nearly half and reduces helium consumption by 60% [2]. See the "Method Comparison" table above for specific parameters.

Q: My target analytes are FTOHs in indoor air. What is the best sample introduction technique? A: For air samples, Cryogen-free Thermal Desorption (TD) is a robust, sensitive choice. It allows for the collection and direct, solvent-free introduction of large air volumes into the GC, improving detectability for trace-level FTOHs. The US EPA has successfully used TD-GC-MS/MS for this purpose [3].

Q: What is a suitable column for separating FTOHs? A: A mid-polarity column, such as a DB-624 (6% cyanopropyl/phenyl polysiloxane), has been shown to provide the best retention and separation for GC-amenable PFAS like FTOHs [1]. The Rtx-200 (trifluoropropyl polysiloxane) is also an excellent, widely used choice for this application [2].

Detailed Experimental Protocol: LPGC-MS Analysis of FTOHs

This method is adapted from an application note for the rapid analysis of four common FTOHs [2].

1. Sample Preparation

  • Prepare standards in methanol. For low-level analysis, use polypropylene vials and caps to prevent adsorption and background contamination [2].
  • Injection: 1 µL using a pulsed split injection (5:1 split ratio, 30 psi until 0.15 min) [2].
  • Injection Liner: Use a Topaz precision inlet liner with wool (4.0 mm x 6.3 x 78.5 mm) [2].

2. Instrumental Configuration

  • GC-MS System: Agilent 7890B GC & 5977A MSD (or equivalent) [2].
  • Column: LPGC Rtx-200 column kit (cat.# 11807) [2].
  • Inlet Temp.: 280 °C [2].
  • Carrier Gas: Helium, constant flow mode at 0.9 mL/min [2].
  • Oven Program: 35 °C (hold 0.5 min) to 280 °C at 35 °C/min (hold 5 min) [2].

3. MS Detection

  • Ionization Mode: Electron Ionization (EI) [2].
  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
  • Primary SIM Ion: 131 m/z (characteristic CF₃ fragment), with a 300 ms dwell time [2].
  • Transfer Line Temp.: 280 °C [2].
  • Source Temp.: 250 °C [2].
  • Quad Temp.: 180 °C [2].

Workflow Visualization

The following diagram illustrates the logical decision process for selecting and optimizing a GC-MS method for FTOH analysis, incorporating the strategies discussed above.

ftoh_workflow start Start: FTOH Analysis step1 Define Sample Type start->step1 step2 Air Sample? step1->step2 step3 Liquid/Solid Extract step2->step3 No step4 Use Thermal Desorption (TD) step2->step4 Yes step5 Use Liquid Injection step3->step5 step7 Analyze via GC-MS/MS step4->step7 step6 Apply LPGC Method step5->step6 step8 Analyze via GC-MS (SIM) step6->step8 end Results & Data Review step7->end step8->end

References

solvent selection for 2-(Perfluorodecyl)ethanol extraction

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Solvent Selection for 2-(Perfluorodecyl)ethanol

Q: What solvents are recommended for extracting this compound? A: A definitive solvent for this compound is not established. For related PFAS, the choice often depends on the sample matrix. Research indicates that pH-dependent extraction methods, including solid-liquid extraction and hydrolytic extraction, are actively being investigated for PFAS analysis in consumer products [1]. Given that this compound contains a hydrophilic alcohol group and a long perfluorinated hydrophobic chain, you will likely need to screen solvents that can interact with both moieties.

Q: What is the general workflow for developing a new extraction method? A: The process typically involves scouting different solvents and conditions, followed by targeted or sum parameter analysis to evaluate efficiency [1]. The flowchart below outlines the core decision-making process.

Start Start Method Development Matrix Identify Sample Matrix Start->Matrix Scout Scout Solvent Conditions Matrix->Scout pH Test pH-Dependent Extraction Scout->pH Analyze Analyze Extract pH->Analyze Compare Compare Yield/Purity Analyze->Compare Optimize Optimize Protocol Compare->Optimize  Results Suboptimal End End Compare->End  Results Acceptable Optimize->Scout Refine Parameters

Experimental Protocol for Solvent Scouting

This protocol provides a starting point for evaluating different solvents for extracting this compound from a solid matrix [1].

1. Sample Preparation:

  • Grinding: If working with a solid material, freeze the sample using liquid nitrogen and grind it into a fine powder using a mortar and pestle to increase the surface area for extraction [2].

2. Solid-Liquid Extraction:

  • Weigh a precise amount of the ground sample into a clean tube.
  • Add a selected solvent (see table below for suggestions) at a defined volume-to-mass ratio (e.g., 10:1).
  • Agitate the mixture vigorously using a vortex mixer for 30-60 seconds to ensure thorough contact [3].
  • Centrifuge the tube at 16,000 x g for 5 minutes to separate the solid residue from the solvent extract [3].
  • Carefully collect the supernatant (the liquid phase containing your potential extract) for analysis.

3. pH-Dependent Extraction (Alternative):

  • The sample can be subjected to a hydrolytic extraction at a specific pH, relevant for breaking bonds in fluoropolymer-based products [1]. The optimal pH must be determined experimentally.

4. Analysis:

  • Analyze the supernatant using appropriate analytical techniques. For a specific compound like this compound, targeted analysis (e.g., LC-MS/MS) is required. For a broader screen, sum parameter analysis like Combustion Ion Chromatography (CIC) to measure Extractable Organically Bound Fluorine (EOF) can be useful [1].

Solvent Properties and Safety Table

The table below lists solvents you might consider for initial scouting, along with key properties. Always consult Safety Data Sheets (SDS) before use.

Solvent Polarity Potential Rationale Safety Considerations
Methanol Polar Protic Good for dissolving the alcohol (-OH) group; common for PFAS extraction [1]. Flammable, toxic.
Acetonitrile Polar Aprotic Common in HPLC/MS; can dissolve a wide range of organics. Flammable, toxic.
Isopropanol Polar Protic Less polar than methanol; may help with the fluorocarbon chain. Flammable.
Ethyl Acetate Medium Polarity Good for medium polarity compounds; used in organic extraction. Flammable, irritant.
Chloroform Non-Polar Can dissolve lipids and non-polar fluorinated chains. Toxic, potential carcinogen [2].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Inefficient solvent, insufficient grinding, or inadequate extraction time. Screen more solvents, ensure fine powder, or perform multiple sequential extractions.
High Contamination Co-extraction of matrix interferents (fats, proteins, etc.). Perform a clean-up step. For organic extracts, a common method is liquid-liquid extraction with a mixture like phenol:chloroform:isoamyl alcohol (25:24:1), followed by centrifugation to partition impurities into an organic phase [2] [3].
Poor Analytical Results Presence of compounds that inhibit analysis or damage instrumentation. Use high-purity (HPLC or MS-grade) solvents. Consider solid-phase extraction (SPE) clean-up columns to isolate your target compound [3].

References

troubleshooting phase separation in 2-(Perfluorodecyl)ethanol reactions

Author: Smolecule Technical Support Team. Date: February 2026

Common Problems & Solutions for Fluorous Phase Separation

Here is a troubleshooting guide for issues you might encounter:

Problem Area Specific Issue Likely Cause Recommended Solution
Solubility & Miscibility Failure to form two distinct liquid phases. Incorrect solvent ratio; Temperature above UCST; Inadequate fluorous content in molecules [1]. Adjust organic/fluorous solvent ratio; Cool mixture below UCST; Verify reagent "fluorous content" [1].
Separation & Purity Emulsion formation or slow phase separation. Vigorous shaking; Complex mixture composition [1]. Gentle swirling instead of shaking; Add brine to reduce organic phase solubility; Centrifuge to break emulsion [1].
Reagent & Product Integrity Unusually low yield or failed reaction. Degradation of fluorous reagent/ catalyst; Leaching of catalyst into wrong phase [1]. Use fresh reagents; Avoid repeated freeze-thaw cycles; Ensure catalyst has high partition coefficient for fluorous phase [1].

Experimental Protocol for Phase Separation

This workflow outlines the key steps for a standard fluorous-organic liquid/liquid separation, highlighting critical points for success.

Start Reaction Mixture in Fluorous/Organic Solvent A Initiate Phase Separation Start->A B Cool Below UCST (if required) A->B C Gentle Mixing (Swirling) B->C D Settling Period (Patience!) C->D E Two Distinct Phases Formed? D->E F Proceed to Separation E->F Yes G Troubleshoot Failure E->G No

Critical Steps in Detail:

  • Initiate Separation & Cool: After completing the reaction, the first step is to induce phase separation. For systems with an Upper Critical Solution Temperature (UCST), this requires cooling the mixture below its cloud point [1].
  • Gentle Mixing: When any additional solvents or aqueous solutions are added, avoid vigorous shaking. Instead, use gentle swirling or inversion of the vessel to mix. This minimizes the formation of stable emulsions that are difficult to break [1].
  • Settling Period & Verification: Allow the mixture to stand undisturbed for a sufficient time. A clear, sharp menus should form between the two phases. If the meniscus is hazy or the phases do not separate, proceed to the troubleshooting steps below [1].

FAQ: Handling Persistent Issues

Q1: What if two phases still won't form after cooling and settling? First, verify that your reagents have a high enough fluorine content ("fluorous content") to drive separation. Try adjusting the solvent composition—sometimes a small change in the ratio of organic solvent (e.g., dichloromethane or THF) to fluorous solvent (e.g., FC-72) is critical. As a last resort, you can remove the organic solvent by evaporation and redissolve the residue in a fresh, optimized fluorous/organic solvent mixture [1].

Q2: How can I prevent stable emulsions from forming? The primary rule is gentle handling. Swirl, don't shake. You can also try adding a small volume of a saturated brine (NaCl) solution, which can help to "salt out" the organic phase and break the emulsion. If an emulsion still forms, brief centrifugation (e.g., 1-2 minutes) in a centrifuge tube will often force a clean separation [1].

Q3: My fluorous-tagged product seems impure after separation. What can I do? Consider a "three-phase wash" between organic, fluorous, and aqueous phases to remove more non-fluorous impurities. You can also use a solid-phase extraction (SPE) cartridge with a fluorous reverse-phase silica, which is highly selective for your fluorous-tagged compound [1].

Q4: How should I store fluorous reagents and catalysts? Handle them like other sensitive, aggregation-prone compounds. Aliquot them upon receipt to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (often -20°C or lower) and thaw each aliquot only once before use. This maintains their stability and effectiveness [2].

References

alkali metal hydroxide treatment for impurity removal

Author: Smolecule Technical Support Team. Date: February 2026

Q1: How can alkali metal hydroxides be used to remove metal ion impurities from solutions? Alkali metal hydroxides, particularly sodium hydroxide (NaOH), are highly effective for purifying solutions by precipitating dissolved metal ions as insoluble hydroxides [1]. The process involves a precipitation reaction where the hydroxide ions (OH⁻) from the NaOH react with metal cations (Mⁿ⁺) in the solution to form an insoluble metal hydroxide solid [2]. The key is controlling the pH, as different metals precipitate at different acidity levels [2].

Key Considerations:

  • pH Control: Trivalent ions like Fe³⁺ and Al³⁺ typically precipitate at a lower pH (around 3-4) than divalent ions [2].
  • Co-precipitation: A major challenge is the unwanted loss of valuable metals (e.g., Ni, Co, Li) that may also precipitate out or be absorbed by the precipitate, especially during hydroxide precipitation [2].
  • Precipitate Formation: The table below compares the properties of hydroxide and phosphate precipitation for removing Fe³⁺ and Al³⁺, highlighting why phosphate can be a superior method [2].

Comparison of Precipitation Methods for Fe³⁺ and Al³⁺ Removal

Property Hydroxide Precipitation Phosphate Precipitation
Typical Operating pH ~3.5 - 4.25 [2] ~3 [2]
Precipitation Completion Time ~80 minutes [2] ~40 minutes [2]
Filtration Rate Slower [2] Significantly faster [2]
Co-precipitation of Valuable Metals (e.g., Li, Ni, Co) Can be significant (e.g., 4-5%) [2] Negligible at optimal pH [2]
Effect of Fluoride Impurities Potentially negative effect on Al removal [2] Minimal notable effect [2]

Q2: Are there purification methods for alkali metal hydroxides themselves? Yes, alkali metal hydroxides can contain impurities and require purification for high-purity applications. One established method uses alcohol extraction [3]. This technique exploits the differing solubilities of the hydroxide and its contaminants in an alcoholic solution.

Experimental Protocol: Alcohol Extraction for Purifying Caustic Soda [3] This protocol is adapted from patent US2446868A for purifying aqueous sodium hydroxide.

  • 1. Principle: Sodium hydroxide is highly soluble in certain alcohols, while common impurities like sodium chloride (NaCl) and iron are not. Dissolving crude caustic soda in alcohol allows the pure hydroxide to enter the solution, leaving contaminants behind [3].
  • 2. Materials:
    • Crude sodium hydroxide (caustic soda) sample.
    • Anhydrous alcohol (e.g., butanol, isobutanol, ethanol). Butanol is specified as particularly effective [3].
    • Heating mantle and reflux condenser.
    • Filtration apparatus.
    • Evaporation equipment.
  • 3. Procedure:
    • Dissolution: Mix the crude caustic soda with the anhydrous alcohol. The mixture may need to be heated to near the boiling point of the alcohol to achieve complete dissolution of the NaOH [3].
    • Separation: While the solution is hot, filter it to remove the insoluble impurities (e.g., salt, iron compounds) [3].
    • Crystallization: Cool the filtered alcoholic solution. Pure sodium hydroxide will crystallize out of the solution [3].
    • Recovery: Separate the crystals from the alcoholic mother liquor, which can be recovered and reused [3].

The following workflow diagram outlines the general decision-making process for selecting and applying these purification methods.

G Start Start: Impurity Removal Objective Decision1 What is the nature of the material to purify? Start->Decision1 A1 An Aqueous Solution (Contains Metal Ions) Decision1->A1 A2 Solid Alkali Metal Hydroxide Itself Decision1->A2 Decision2 Select removal method for metal impurities A1->Decision2 Method3 Method: Alcohol Extraction A2->Method3 Method1 Method: Hydroxide Precipitation Decision2->Method1 Higher pH Tolerates co-precipitation Method2 Method: Phosphate Precipitation Decision2->Method2 Lower pH, Faster Consider Considerations: - Target Metal & pH - Co-precipitation - Filtration Method1->Consider Method2->Consider Result2 Output: Purified Solid Alkali Hydroxide Method3->Result2 Result1 Output: Purified Solution Consider->Result1

References

2-(Perfluorodecyl)ethanol vs other fluorotelomer alcohols toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Toxicity Comparison

The table below summarizes available data on 2-(Perfluorodecyl)ethanol and other FTOHs.

Property/Aspect This compound (10:2 FTOH) 6:2 FTOH 8:2 FTOH
Molecular Formula C₁₂H₅F₂₁O [1] C₈H₅F₁₃O [2] Information missing
General Formula F(CF₂)₁₀(CH₂)₂OH (inferred) F(CF₂)₆(CH₂)₂OH [3] F(CF₂)₈(CH₂)₂OH [3]
Key Toxicokinetics Information missing; expected to be metabolized to PFCAs like other FTOHs. Rapidly absorbed, distributed, and metabolized. Metabolites include PFHxA and 5:3 acid [2]. Rapidly absorbed and eliminated (plasma t₁/₂: 1.1-1.7 hrs in rats). Metabolites include PFOA and 7:3-FTA [4].
Repeated-Dose Toxicity Information missing NOAEL (Mice): 25 mg/kg/day (males), 5 mg/kg/day (females). Effects at higher doses on liver, body weight, and red/white blood cells [5]. Information missing
Reproductive & Developmental Toxicity Information missing Reproductive NOAEL: >100 mg/kg/day. Offspring NOAEL: 25 mg/kg/day. Not a selective reproductive toxicant [5]. Information missing
Metabolite Toxicity Information missing; expected to form PFCAs like PFDA. Metabolite PFHxA shows less concern than PFOA. Another metabolite, 5:3 acid, is bioaccumulative [2]. Metabolite PFOA is a known carcinogen with developmental toxicity and a long half-life, especially in male rats [4].
Primary Concerns High persistence due to strong C-F bonds [1]. Potential to degrade into persistent, toxic long-chain PFCAs like PFDA. Systemic toxicity (liver, hematology). Complex metabolism produces a bioaccumulative intermediate (5:3 acid) [2]. Rapid metabolism to PFOA, a substance with carcinogenic and toxic effects [4].

Detailed Experimental Data and Protocols

For your research, here are the key experimental findings and methodologies from the literature on shorter-chain FTOHs.

Toxicokinetics and Metabolism
  • Finding for 8:2 FTOH: In a study on Sprague-Dawley rats, 8:2 FTOH was rapidly absorbed and eliminated after a single oral dose, with a plasma half-life of 1.1 to 1.7 hours. It was metabolized into Perfluorooctanoic Acid (PFOA) and 7:3-fluorotelomer acid (7:3-FTA). Notably, the half-life of the PFOA metabolite was much longer (198–353 hours in males) [4].
  • Protocol: Male and female rats were administered a single dose of 8:2 FTOH via gavage or IV. Plasma concentrations of 8:2 FTOH and its metabolites were measured over time to determine toxicokinetic parameters. Tissues (liver, kidney, brain) were also analyzed for chemical distribution [4].
Repeated-Dose and Reproductive Toxicity
  • Finding for 6:2 FTOH: An oral gavage study in CD-1 mice established a No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity of 25 mg/kg/day for males and 5 mg/kg/day for females. Effects at higher doses (100 mg/kg/day) included impacts on the liver, body weight, and nutritional parameters. 6:2 FTOH was not found to be a selective reproductive toxicant [5].
  • Protocol: Mice were administered 6:2 FTOH orally once daily at doses of 1, 5, 25, or 100 mg/kg/day. The study evaluated systemic toxicity (clinical observations, body weight, hematology, clinical chemistry, histopathology) and reproductive toxicity (mating, gestation, litter viability, and offspring development) [5].
Degradation Pathways and Environmental Fate
  • Finding: A theoretical study on the degradation of FTOHs (like 4:2, 6:2, and 8:2) by hydroxyl radicals (•OH) in Advanced Oxidation Processes (AOPs) showed that •OH preferentially abstracts H atoms from the β-carbon. However, the strong C-F bonds resist breakage, leading to low defluorination efficiency. This results in transformation products, but not complete mineralization [3].
  • Protocol: This study used quantum chemical calculations and direct dynamic methods. Geometries of reactants, transition states, and products were calculated at the M06-2X/6-31+G(d,p) level with an SMD solvation model for water. Rate constants were computed using transition state theory [3].

Analytical Method for FTOHs

For your own research, here is a rapid analytical method for detecting FTOHs:

  • Protocol: Analysis can be performed using GC-MS with a Low-Pressure Gas Chromatography (LPGC) Rtx-200 column. This method reduces runtime to under 4 minutes and helium consumption by 60% compared to conventional GC-MS. A 1 µL split injection (5:1 ratio) is used with a helium carrier gas flow of 0.9 mL/min and a temperature program from 35°C to 280°C [6].

Knowledge Gaps and Research Implications

The most significant finding is the lack of specific toxicological data for this compound. Its longer perfluorinated chain suggests two critical considerations for your research:

  • Increased Persistence: The compound is likely even more resistant to environmental and metabolic degradation than 6:2 or 8:2 FTOH [3] [1].
  • Potential for Long-Chain PFCA Formation: Its degradation would likely produce long-chain perfluorocarboxylic acids like PFDA. These are stable, bioaccumulative, and associated with serious toxicity, including liver and immune system effects [7].

The diagram below illustrates the general environmental and metabolic transformation pathway shared by FTOHs, and highlights the key knowledge gap for 10:2 FTOH.

G cluster_legend FTOH FTOH (e.g., 6:2, 8:2, 10:2) Metabolism Metabolism or Degradation FTOH->Metabolism PFCAs PFCAs (PFHxA, PFOA, PFDA) Metabolism->PFCAs Leads to DataGap Toxicity Data Not Available 10 10 _2_FTOH _2_FTOH _2_FTOH->DataGap Key Gap For Invisible

References

comparison of 6:2 8:2 10:2 fluorotelomer alcohol properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of FTOHs

The table below summarizes key characteristics and experimental findings for 6:2, 8:2, and 10:2 FTOHs.

Property 6:2 FTOH 8:2 FTOH 10:2 FTOH
General Formula F(CF₂)₆CH₂CH₂OH [1] F(CF₂)₈CH₂CH₂OH [2] [1] F(CF₂)₁₀CH₂CH₂OH [1]
Environmental Presence & Volatility Detected in consumer products [1]. Highest concentration of 4.06 ng/L in surface water [2]; 33–326 pg/m³ in European urban air [2]. Highest concentration of 3.38 ng/L in surface water [2].

| Anaerobic Biotransformation (Mole % Products) | • 6:2 FTCA (32-43%) • 5:3 Acid (18-23%) • PFHxA (≤0.4%) [3] | • 8:2 FTCA (18%) • 7:3 Acid (27%) • PFOA (0.3%) [3] | Information missing | | Atmospheric Degradation | Information missing | Preferentially forms PFOA through atmospheric oxidation [2]. | Information missing | | Toxicity - In Vivo Mammalian Studies | Disrupts blood-brain barrier (BBB) in offspring via EndMT [4]; Estrogenic activity [1]. | Estrogenic activity [1]. | Information missing | | Relative Degradation Efficiency (Theoretical Calculation) | Information missing | Information missing | Information missing |

Detailed Experimental Data and Protocols

The data in the comparison table are derived from specific, established experimental methods. Here is a detailed look at the key protocols.

  • Anaerobic Biotransformation Study [3]: This experiment investigated the transformation of FTOHs in environments without oxygen. Protocol: 6:2 and 8:2 FTOHs were incubated with digester sludge from a wastewater treatment plant under methanogenic conditions. The transformation products were identified and quantified over 176 and 181 days, respectively, using analytical chemistry techniques. Key Insight: This study concluded that anaerobic biotransformation is inefficient at shortening the carbon chain to form significant amounts of terminal perfluorinated carboxylic acids (PFCAs) like PFOA and PFHxA [3].

  • Toxicity Study on 6:2 FTOH [4]: This research elucidated the mechanism by which 6:2 FTOH impairs the blood-brain barrier. Protocol: Pregnant mice were orally administered 6:2 FTOH (0, 5, 25, or 125 mg/kg/day) from gestation day 8.5 until delivery. The brains of the offspring were analyzed using molecular biology techniques, including Western blot, immunofluorescence, and RNA sequencing. Finding: The study identified that 6:2 FTOH exposure triggers an Endothelial-to-Mesenchymal Transition (EndMT) in cerebral microvascular cells. This process, mediated by the ETS1 protein, disrupts the structure and function of the BBB [4].

  • Air-Water Partitioning [5]: A modified static headspace method was used to determine the volatility (air-water partition coefficient, K_aw) of 4:2 FTOH and other neutral PFAS. Protocol: An aqueous solution of the chemical was placed in vials with varying headspace-to-solution volume ratios. After equilibrium, the concentration in the aqueous phase was analyzed using liquid chromatography-mass spectrometry (LC-MS). The partition coefficient was calculated based on the depletion of the chemical from the water at different volume ratios [5].

Signaling Pathway for 6:2 FTOH-Induced BBB Disruption

The following diagram illustrates the mechanistic pathway by which 6:2 FTOH exposure disrupts the Blood-Brain Barrier, as identified in the research [4].

G FTOH 6:2 FTOH Exposure TNFa Upregulation of TNF-α FTOH->TNFa ERK Activation of ERK1/2 Signaling TNFa->ERK ETS1 Upregulation of ETS1 Proto-oncogene ERK->ETS1 Metabolism Disruption of Energy Metabolism ETS1->Metabolism Actin Impaired Actin Dynamics Metabolism->Actin EndMT Endothelial-to-Mesenchymal Transition (EndMT) Actin->EndMT BBB Blood-Brain Barrier Disruption EndMT->BBB

Research Implications and Data Gaps

This comparison highlights several key points and gaps in the current research landscape:

  • 6:2 FTOH is the most studied in terms of specific toxicological mechanisms, with a clear pathway for developmental neurotoxicity identified [4].
  • 8:2 FTOH has the most extensive data on environmental presence and transformation, confirming its role as a persistent precursor to PFOA [2] [3].
  • Data Gaps: There is a significant lack of comparative information for 10:2 FTOH, particularly regarding its toxicity and environmental degradation products. Furthermore, a direct, side-by-side experimental comparison of all three compounds under identical conditions is not available in the searched literature, which limits a fully balanced assessment.

Future research should focus on standardized comparative studies and filling the data gaps for longer-chain FTOHs like 10:2 FTOH.

References

validating GC-MS methods for 2-(Perfluorodecyl)ethanol detection

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison for FTOH Analysis

The table below summarizes performance data from two different GC-MS methods for analyzing 10:2 FTOH and related compounds.

Parameter TD-GC-MS/MS Method [1] LPGC-MS Method (Fast Analysis) [2]
Target Analytes 4:2, 6:2, 8:2, 10:2 FTOHs 4:2, 6:2, 8:2, 10:2 FTOHs
Instrument Detection Limit (IDL) 0.07 – 0.09 ng/tube Information not specified
Retention Time (10:2 FTOH) Information not specified 6.65 min (Conventional); 3.53 min (LPGC)
Analysis Speed Information not specified 1.9x faster than conventional GC-MS
Carrier Gas Consumption Information not specified Reduces helium usage by 60%
Precision (RSD) 3.1 – 7.7% (for TD tube stability) Information not specified
Key Application Trace-level emission studies from materials Fast environmental monitoring

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the table.

Thermal Desorption (TD)-GC-MS/MS Method

This method is designed for sensitive trace-level analysis of vapor-phase FTOHs in indoor air and from consumer products [1].

  • Sample Introduction: Standards are spiked onto pre-conditioned sorbent tubes (e.g., SilcoNert) using a calibration solution loading rig at a flow rate of 100 mL/min [1].
  • Thermal Desorption: Loaded tubes are heated in a TD unit, which transfers the desorbed analytes to the GC-MS/MS system [1].
  • GC Separation: A key step to resolve the target FTOHs from other components. The specific column used is not detailed in the provided excerpt [1].
  • MS/MS Detection: Utilizes Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. The specific precursor and product ions for 10:2 FTOH were not listed in the available text, but this approach is a cornerstone of the method's accuracy [1].
  • Key Validation Steps:
    • Stability Test: Spiked TD tubes were analyzed over 28 days, showing minimal loss (RSD 3.1-7.7%) [1].
    • Breakthrough Test: Two sorbent tubes were coupled in-series during sampling; less than 1% of spiked FTOHs were recovered in the second tube, proving the primary tube's collection efficiency [1].
Fast LPGC-MS Method

This method prioritizes high throughput and reduced helium consumption [2].

  • Sample Preparation: Standards are prepared in methanol and placed in polypropylene vials to prevent adsorption [2].
  • GC Conditions:
    • Column: Rtx-200ms.
    • LPGC Kit: Uses a 10m x 0.32mm ID analytical column with a 5m restrictor, connected via a leak-free factory connector.
    • Oven Program: 35 °C (hold 0.5 min) to 280 °C at 35 °C/min (hold 5 min).
    • Carrier Gas: Helium, constant flow of 0.9 mL/min.
    • Injection: 1 µL, split (5:1 ratio), inlet temperature 280 °C [2].
  • MS Detection: Single Ion Monitoring (SIM) at 131 m/z for all FTOHs. The transfer line temperature is 280 °C [2].

Workflow for GC-MS Method Validation

The following diagram illustrates the core process of developing and validating a GC-MS method, synthesizing common steps from the search results [1] [3].

Start Start Method Validation Specificity Specificity Test Start->Specificity LOD_LOQ Determine LOD/LOQ Specificity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (RSD) Accuracy->Precision Robustness Robustness Testing Precision->Robustness Report Report Validation Robustness->Report

Key Insights for Your Comparison Guide

  • Technique Selection Depends on Goals: The TD-GC-MS/MS method is superior for ultimate sensitivity in trace-level studies (e.g., measuring airborne emissions), while the LPGC-MS method is ideal for high-throughput labs focused on productivity and cost-saving [1] [2].
  • Sample Introduction is Critical: The use of sorbent tubes is a key differentiator for gas-phase analysis, eliminating the need for solvent extraction and minimizing sample loss [1]. For liquid standards, the use of polypropylene vials is recommended to prevent adsorption of FTOHs to glass surfaces [1] [2].
  • Validation is Non-Negotiable: A rigorous validation must include tests for specificity, linearity, accuracy, precision, LOD/LOQ, and robustness to meet regulatory standards and ensure data reliability [3]. The stability and breakthrough tests performed in the TD-GC-MS/MS study are excellent examples of application-specific validation [1].

References

2-(Perfluorodecyl)ethanol metabolite identification and profiling

Author: Smolecule Technical Support Team. Date: February 2026

PFAS Metabolite Profiling: Key Experimental Methods

For PFAS compounds like 2-(Perfluorodecyl)ethanol, metabolism studies often use radiolabeled materials and specific analytical techniques to track transformation. The following table summarizes core methodologies from research on similar fluorotelomer compounds [1] [2] [3]:

Experimental Aspect Typical Protocol Details
Common System Soil-biota (e.g., earthworm-Eisenia fetida), soil-plant (e.g., wheat), or laboratory animals (e.g., rats, pigs) [2] [3].
Dosing & Exposure Oral exposure or exposure via contaminated soil; use of radiolabeled (e.g., (^{14}C)) parent compound for mass balance tracing [2].
Sample Analysis LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) to identify and quantify parent compound and metabolites in tissues, excreta, and media [1] [3].
Metabolite Identification Identification by comparing analytical signals (retention time, mass fragments) with those of authentic standards [1].

Established Metabolic Pathways for Related PFAS

Research on structurally similar PFAS precursors indicates they can undergo biotransformation. The workflow for building and comparing these metabolic pathways is systematized in tools like MetaPath [1]. The general biotransformation process for a PFAS precursor in a soil-earthworm system can be visualized as below:

G Parent Parent PFAS Precursor (e.g., 10:2 FTOH) Intermediate Intermediate Metabolites Parent->Intermediate Initial Biotransformation PFCAs Stable End Products (PFCAs like PFOA, PFNA) Intermediate->PFCAs Further Degradation Biota Accumulation in Biota PFCAs->Biota Bioaccumulation

For example:

  • 8:2 FTOH in pigs metabolizes into polyfluorinated acids (8:2 FTCA, 8:2 FTUCA) and ultimately to persistent perfluorocarboxylic acids (PFCAs) like PFNA and PFOA [2].
  • 10:2 FTOH in soil-earthworm systems biodegrades to PFCAs, with PFDA as the predominant metabolite [3].

A Framework for Your Research Guide

Based on the available science, here is a suggested path to create your metabolite profiling guide for this compound:

  • Leverage Existing Metabolic Maps: Since pathways are often conserved across PFAS and species [1], you can use a composite map of all available PFAS metabolism studies as a starting point for generating hypotheses about potential metabolites of this compound.
  • Consult Specialized Databases: Use the MetaPath database (as mentioned in the search results) to search for existing maps and data on related perfluorodecyl compounds [1].
  • Design Targeted Experiments: If experimental data is required, the protocols in the table above provide a robust template. Using a radiolabeled version of this compound would be crucial for a definitive mass balance study and to identify all metabolites [2].

References

comparative toxicokinetics of fluorotelomer alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicokinetics at a Glance

The table below summarizes key toxicokinetic parameters for 6:2 FTOH and 8:2 FTOH, highlighting differences in their behavior and that of their primary metabolites.

Compound & Primary Metabolites Half-Life (t₁/₂) Key Tissues for Distribution Bioaccumulation Potential Notes
6:2 FTOH (Parent) Rapid (hours) [1] Serum, liver, fat [1] Low (parent compound) Rapidly metabolized. Clearance of its metabolite, 5:3A, is dose-dependent (non-linear) [1].
--- 5:3 Acid (5:3A) Persists; accumulates with repeated dosing [1] Liver, plasma, fat [1] High A major, stable, and bioaccumulative metabolite. Shows non-linear elimination [1] [2].
--- PFOA Not a major metabolite for 6:2 FTOH [2] - - PFHxA is a more relevant terminal acidic metabolite [2].
8:2 FTOH (Parent) ~1.1 - 1.7 hours (plasma) [3] Rapidly distributed [3] Low (parent compound) Rapidly absorbed and eliminated.
--- PFOA ~8-15 days (male rats); ~4.5-6.9 hours (female rats) [3] Liver, kidney [3] High A stable terminal metabolite with significant sex-dependent elimination in rats.
--- 7:3 Acid (7:3A) ~2-3 days (plasma) [3] Liver, kidney, brain [3] High A persistent metabolite detected in all tissues studied.

Detailed Experimental Protocols

To ensure the data's reliability and support your experimental design, here are the methodologies from the key studies cited.

  • In Vivo Toxicokinetic Study (8:2 FTOH) [3]

    • Animals: Male and female Hsd:Sprague-Dawley SD rats (~8 weeks old).
    • Dosing: Single dose via gavage (males: 12, 24, 48 mg/kg; females: 40, 80, 160 mg/kg) or intravenous (IV) injection. Formulations were prepared in 1:1:8 Cremophor:ethanol:water.
    • Sample Collection: Plasma and tissues (liver, kidney, brain) were collected at various time points.
    • Chemical Analysis: Concentrations of 8:2 FTOH, PFOA, and 7:3-FTA were determined using gas chromatography (GC) with electron capture detection and confirmed with internal standards.
  • In Vivo Toxicokinetic & Metabolism Study (6:2 FTOH) [1]

    • Animals: Pregnant and non-pregnant female Sprague-Dawley rats.
    • Dosing: Single or repeated oral doses (5 or 25 mg/kg body weight), consistent with NOEL and LOEL for liver toxicity from a 90-day study.
    • Sample Analysis: Levels of 6:2 FTOH and its metabolites (including 5:3A, 4:3A, PFHxA) in serum, liver, placenta, and fat were measured. Recovery rates of analytes were validated (e.g., 64.5–103.7% in serum).
  • In Vitro Transporter Assay [1]

    • System: HEK293T cells overexpressing rat and human kidney organic anion transporters (OATs).
    • Objective: To determine if the persistent metabolite 5:3 Acid is a substrate for renal transporters, which would explain its non-linear elimination and accumulation.

Metabolic Pathways and Toxicokinetic Behavior

The following diagrams illustrate the metabolic fate and toxicokinetic profile of FTOHs, based on the experimental data.

FTOH_Metabolism cluster_ftoh Fluorotelomer Alcohol (FTOH) cluster_initial Initial Oxidation cluster_pathway1 Pathway 1 (PFCAs) cluster_pathway2 Pathway 2 (x:3 Acids) FTOH x:2 FTOH (e.g., 8:2 or 6:2) Aldehyde x:2 Fluorotelomer Aldehyde FTOH->Aldehyde Oxidation FTCA x:2 Fluorotelomer Carboxylic Acid (FTCA) Aldehyde->FTCA Oxidation FTKetone x:2 Fluorotelomer Ketone FTCA->FTKetone Defluorination & Decarboxylation FASAs Saturated & Unsaturated x:3 Fluorotelomer Carboxylic Acids FTCA->FASAs Metabolism PFOA PFOA (from 8:2) PFHxA (from 6:2) FTKetone->PFOA Metabolism PersistentAcid 5:3A (from 6:2) 7:3A (from 8:2) FASAs->PersistentAcid Stable Metabolite

Metabolic Pathways of Fluorotelomer Alcohols

TK_Profile cluster_absorption Absorption & Distribution cluster_toxicity Target Organs (from repeated exposure) cluster_metabolism Metabolism & Elimination Start Oral Exposure to FTOH Absorb Rapid Absorption into Bloodstream Start->Absorb Gavage/Ingestion Distribute Wide Distribution (Well-perfused Tissues) Absorb->Distribute Organs Liver, Kidney, Thyroid Immune System, Bone Marrow Distribute->Organs Meta Extensive Hepatic Metabolism Distribute->Meta ParentElim Rapid Elimination of Parent FTOH Meta->ParentElim Short Half-Life MetaboliteFate Formation of Persistent Acidic Metabolites (5:3A, 7:3A, PFCAs) Meta->MetaboliteFate Accumulate Accumulation in Liver and Plasma MetaboliteFate->Accumulate High Half-Life Accumulate->Organs Contributes to Long-term Effects

Overall Toxicokinetic Profile of FTOHs

Key Conclusions for Risk Assessment

  • Metabolites Drive Toxicity: The primary toxicological concern for FTOHs lies not with the parent compounds, which are cleared rapidly, but with their stable, acidic metabolites (like 5:3A and 7:3A). These metabolites accumulate in the body, particularly in the liver and plasma, and are linked to adverse effects in animal studies [1] [2] [3].
  • FTOHs and PFHxA are Not Toxicokinetically Equivalent: The data strongly indicates that the toxicokinetic profile of 6:2 FTOH is more concerning than that of Perfluorohexanoic Acid (PFHxA). 6:2 FTOH is extensively metabolized into bioaccumulative intermediates, whereas PFHxA is a stable end-product that does not undergo further metabolism and is more readily eliminated [2]. Using PFHxA data to predict 6:2 FTOH risks would likely be inadequate.
  • Critical for Sensitive Populations: The accumulation of metabolites and observed toxicity in animal studies raise concerns for human exposure during sensitive life stages, such as pregnancy and neonatal development [1].

References

endocrine disruption potential of 2-(Perfluorodecyl)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PFAS as Endocrine Disruptors

2-(Perfluorodecyl)ethanol belongs to the large class of PFAS, which are synthetic chemicals known for their environmental persistence and potential to act as endocrine disrupting chemicals (EDCs) [1]. EDCs can interfere with the hormonal system even at low concentrations, leading to adverse health effects [1] [2].

  • Chemical Classification: Based on its structure (a ten-carbon perfluorinated chain), this compound would be classified as a long-chain PFAS [1]. Long-chain PFAS like PFOA and PFOS are well-studied and have been subject to regulatory restrictions, often being replaced by short-chain alternatives [1].
  • General Mechanisms of Action: While the specific mechanisms for this compound are unknown, PFAS are known to disrupt the endocrine system through several pathways. The table below summarizes these general mechanisms, which should be the focus of any investigation.
Mechanism of Action Description Potential Assay/Readout
Nuclear Receptor Binding Binding to and activating or inhibiting hormone receptors like estrogen receptors (ERs), androgen receptor (AR), and thyroid hormone receptors (TRs) [1]. Reporter gene assays (e.g., ERα/β CALUX, AR CALUX); receptor binding competitive assays.
Steroidogenesis Disruption Interfering with the synthesis of steroid hormones (e.g., testosterone, cortisol) in endocrine tissues [1] [3]. Measurement of hormone levels (e.g., DHEA, aldosterone, testosterone) in H295R adrenal cell assay.
Hormone Synthesis & Transport Altering the levels of hormones or affecting their transport in the bloodstream [2]. Radioimmunoassays (RIA) or ELISA to measure serum hormone levels.

Proposed Framework for Endocrine Disruption Assessment

The following diagram outlines a potential testing strategy for this compound, based on established tiers for EDC evaluation. This strategy progresses from initial, high-throughput screening to more complex in vivo studies.

G cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: In Vivo Confirmation Start Test Substance: This compound Node1 Nuclear Receptor Binding Assays Start->Node1 Node2 Cellular Steroidogenesis Assay (H295R) Start->Node2 Node3 Cell Viability Assays (MTS, LDH) Start->Node3 Node4 Short-term Animal Study (e.g., 28-day OECD 407) Node1->Node4 If positive Node2->Node4 If positive Node3->Node4 For dose-setting Node5 Measure Serum Hormones and Histopathology Node4->Node5

The experimental workflow for assessing endocrine disruption potential moves from in vitro screening to in vivo confirmation. Key assays include nuclear receptor binding, cellular steroidogenesis, and cell viability. Positive results progress to short-term animal studies measuring serum hormones and histopathology.

Detailed Experimental Protocols
  • In Vitro Receptor Binding/Activation Assay

    • Objective: To determine if this compound acts as an agonist or antagonist for hormone receptors like ER or AR.
    • Protocol: Use a cell line (e.g., human breast adenocarcinoma MCF-7 or engineered HEK293) stably transfected with a plasmid containing a specific hormone response element (e.g., Estrogen Response Element) linked to a reporter gene (e.g., luciferase). Cells are exposed to a range of concentrations of this compound (e.g., 0.1 nM - 100 µM) with and without a known natural hormone. After incubation (typically 24 hours), cell lysates are analyzed for reporter gene activity. A significant increase indicates agonist activity; suppression of the natural hormone's signal indicates antagonist activity [1].
  • In Vitro Steroidogenesis Assay

    • Objective: To identify effects on the synthesis of steroid hormones.
    • Protocol: Use the H295R human adrenocortical carcinoma cell line, which retains the ability to produce all key steroid hormones. Cells are exposed to the test chemical for 48 hours. The culture medium is then collected, and the concentrations of key steroid hormones like testosterone, estradiol, and cortisol are measured using techniques like ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [3].
  • In Vivo Short-Term Toxicity Study

    • Objective: To confirm endocrine-disrupting effects in a living organism.
    • Protocol: Follow OECD Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents). Groups of rats are administered daily doses of this compound via oral gavage for 28 days. At termination, blood is collected for hormone level analysis (e.g., testosterone, LH, FSH). Key reproductive organs (testes, epididymides, prostate, liver) are weighed and preserved for histopathological examination to detect tissue abnormalities [2].

Comparative Data with Other PFAS

The table below summarizes available data for well-studied PFAS. This compound is included for comparison, but its data cells are marked as unknown, highlighting the research gap.

PFAS Compound Chain Length & Type Key Endocrine Effects (Observed In Vitro/In Vivo) Receptor Affinity Effect on Hormone Levels
This compound Long-chain (C10), alcohol Unknown Unknown Unknown
PFOA Long-chain (C8), carboxylic acid Alters steroidogenesis; reduces sperm count; affects thyroid function [1]. Binds to ERs, ARs, and TRs [1]. Decreased DHEA, aldosterone [1].
PFOS Long-chain (C8), sulfonic acid Developmental neurotoxicity; reduces testosterone [1] [3]. Binds to ERs, ARs, and TRs [1]. Decreased DHEA, aldosterone [1].
PFHxS Short-chain (C6), sulfonic acid Can exhibit similar or higher endocrine disruption potential than some long-chain PFAS [1]. Binds to nuclear receptors [1]. Alters steroid hormone precursors [1].

Key Considerations for Research

Given the lack of direct data, here are critical points to guide your investigation:

  • Prioritize Testing: As a long-chain PFAS, this compound should be considered a high priority for endocrine disruption testing based on its structural similarity to PFOA and PFOS [1].
  • Metabolites Matter: The compound may be metabolized in the body. Testing should consider both the parent compound and its major metabolites (e.g., perfluorodecanoic acid), as these may also be biologically active [1].
  • Low-Dose Effects: Endocrine disruption often occurs at low doses. Your experimental design should include a wide range of concentrations, extending below anticipated toxicological thresholds [4].

References

Comparative Binding Affinity of PFAS to Nuclear Receptors

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes data from large-scale in silico screening studies that docked thousands of PFAS structures against various nuclear receptors. Binding affinity is a key predictor of a substance's potential to disrupt normal receptor function [1] [2].

Nuclear Receptor Binding Site Number of PFAS with High Affinity Comparison to Native Ligand Key PFAS Examples Studied
Vitamin D Receptor (VDR) Orthosteric 130 PFAS Stronger than calcitriol [1] PFOA [1] [2]
Allosteric 2,229 PFAS Stronger than lithocholic acid [1]
Pregnane X Receptor (PXR) Orthosteric 650 PFAS Stronger than native ligand 4WH [1] PFOA, PFOS [1] [2]
Allosteric 9,148 PFAS Stronger than glycerol [1]
PPARγ Orthosteric 1,863 PFAS Stronger than native ligand ET1 [1] PFOA, PFOS, GenX [1] [3]
Allosteric 693 PFAS Stronger than native ligand T35 [1]
Estrogen Receptor α (ERα) Orthosteric 40 PFAS Stronger than estradiol [1] Various (from 14,591 screened) [4]
Allosteric 8 PFAS Stronger than coactivator SRC-1 [1]
PPARα Orthosteric 4,089 PFAS Stronger than PFOA/PFOS [5] PFOA, PFOS, and many alternatives [5]

Experimental Protocols and Methodologies

The data in the table above is primarily derived from computational molecular docking, a standard method for predicting how a small molecule (like a PFAS compound) fits into a protein's binding pocket.

Core Workflow for Molecular Docking

The diagram below outlines the general workflow used in these computational studies [1] [2] [4].

G Start Start: Prepare Structures A Receptor Preparation (From crystal structures e.g., 1IE9 for VDR) Start->A B Ligand (PFAS) Preparation (From databases like EPA CompTox) Start->B C Molecular Docking Simulation (Using AutoDock Vina) A->C B->C D Docking Validation (Cross-docking with native ligands) C->D E Binding Affinity Analysis (S-score/Binding Energy calculation) D->E F Large-Scale Screening (Thousands of PFAS) E->F End End: Data Interpretation F->End

Key Methodological Details
  • Receptor Preparation: Crystal structures of nuclear receptors (e.g., PDB IDs: 1IE9 for VDR, 1A52 for ERα) are obtained from the Protein Data Bank. Water molecules are removed, hydrogen atoms are added, and the structure is converted into the required .pdbqt format for docking [2] [4].
  • Ligand Preparation: Thousands of PFAS structures, defined by their Simplified Molecular-Input Line-Entry System (SMILES) notations, are sourced from databases like the U.S. EPA CompTox Chemistry Dashboard. These are similarly energy-minimized and converted to .pdbqt format [5] [4].
  • Docking and Validation: Docking simulations (e.g., with AutoDock Vina 1.2.0) place each PFAS into the target binding site. The protocol is validated by re-docking the receptor's native ligand (e.g., calcitriol for VDR) and ensuring the computed pose closely matches the experimental crystal structure (with a Root-Mean-Square Deviation, or RMSD, of <2.5 Å) [2] [4]. This step is critical for confirming the predictive accuracy of the simulation.
  • Machine Learning/QSPR Models: Some studies go beyond docking to develop Quantitative Structure-Activity Relationship (QSAR) models. These models identify key molecular descriptors (e.g., molecular size, electrostatic properties) that govern binding affinity, allowing for the prediction of new, untested PFAS [6] [5] [4].

Mechanisms of Action and Biological Consequences

PFAS can interfere with nuclear receptor signaling through several mechanisms, primarily by mimicking or blocking the actions of natural hormones.

Key Pathways of PFAS Interference

The diagram below illustrates the primary mechanisms by which PFAS disrupt nuclear receptor signaling, leading to adverse health effects.

G MIE Molecular Initiating Event (MIE) PFAS binds to Nuclear Receptor A Orthosteric Displacement PFAS competes with/outcompetes native ligand (e.g., Estradiol, Calcitriol) MIE->A B Allosteric Disruption PFAS binds to a secondary site, altering receptor shape/function MIE->B C Altered Gene Transcription Dysregulation of downstream genes (lipid metabolism, cell differentiation, etc.) A->C B->C AO Adverse Outcome (AO) Metabolic disorder, bone weakness, disrupted homeostasis, carcinogenesis C->AO

The biological consequences of this receptor disruption are extensive and receptor-specific [1] [7] [3]:

  • PPARγ/PPARα Activation: Leads to changes in lipid metabolism and adiopogenesis, contributing to metabolic disorders and hepatic steatosis. It can also shift the differentiation of mesenchymal stem cells from bone-forming cells to fat-storing cells, potentially contributing to bone weakness and obesity [1] [3].
  • VDR Disruption: Impairs the regulation of genes involved in calcium and phosphate homeostasis, immune response, and cellular proliferation, potentially increasing susceptibility to osteoporosis and colorectal cancer [1] [2].
  • PXR Overactivation: Linked to endocrine disruption, oxidative stress, and hepatic steatosis. As a key regulator of drug-metabolizing enzymes, its overactivation can also lead to adverse drug interactions [1] [2].
  • ERα Interaction: Can lead to the overexpression of estrogen-related genes, disrupting normal reproductive and endocrine functions [1] [4].

Implications for Research and Development

The findings from these comparative studies have significant implications:

  • Hazard Assessment: The sheer number of PFAS that can strongly bind to critical NRs highlights a significant and broad public health risk. This provides a mechanistic basis for the observed toxicity of these "forever chemicals" [1] [2].
  • Mixture Toxicity: A particularly critical finding is that PFAS can bind in various combinations with themselves and native ligands, suggesting complex mixture effects that are not accounted for in single-chemical risk assessments [1] [3].
  • Drug Development: Understanding these interactions can aid in designing intervention strategies or drugs that can mitigate PFAS toxicity by blocking these key molecular targets [2].

References

environmental persistence of 2-(Perfluorodecyl)ethanol vs other PFAS

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PFAS Persistence

The extreme persistence of PFAS in the environment is primarily due to the incredible strength of the carbon-fluorine (C–F) bond, one of the strongest in organic chemistry [1] [2]. This bond makes these compounds resistant to thermal, chemical, and biological degradation, earning them the nickname "forever chemicals" [1] [3].

The following diagram outlines the core reason for PFAS persistence and the general fate of these compounds in the environment, which also underpins experimental design for their study.

fates PFAS Persistence and Environmental Fate Strong C-F Bond Strong C-F Bond Environmental Persistence Environmental Persistence Strong C-F Bond->Environmental Persistence Causes PFAS are 'Forever Chemicals' PFAS are 'Forever Chemicals' Environmental Persistence->PFAS are 'Forever Chemicals' Result PFAS in Environment PFAS in Environment Atmospheric Transport Atmospheric Transport PFAS in Environment->Atmospheric Transport Pathway 1 Aquous Transport Aquous Transport PFAS in Environment->Aquous Transport Pathway 2 Global Distribution Global Distribution Atmospheric Transport->Global Distribution Groundwater & Surface Water Groundwater & Surface Water Aquous Transport->Groundwater & Surface Water Long-range Pollution Long-range Pollution Global Distribution->Long-range Pollution Drinking Water Contamination Drinking Water Contamination Groundwater & Surface Water->Drinking Water Contamination

Comparative PFAS Properties

While data for 2-(Perfluorodecyl)ethanol is missing, the table below compares key properties of well-studied PFAS. You can use this as a framework to position the specific compound once data is found. This compound is a polyfluoroalkyl substance (contains -CH₂- groups) with a long 10-carbon chain and an alcohol (-OH) functional group.

PFAS Compound Category / Chain Length Key Functional Group Environmental Mobility & Behavior
PFOA / PFOS Perfluoroalkyl / Long-chain Carboxylic Acid (PFOA), Sulfonic Acid (PFOS) Lower mobility; tends to adsorb to soils and organic matter; bioaccumulates [1].
Short-chain (e.g., PFBS) Perfluoroalkyl / Short-chain Sulfonic Acid High water solubility and mobility; less prone to sorption, so travels further in groundwater [1] [2].
8:2 FTOH Polyfluoroalkyl / Long-chain Alcohol (-OH) More volatile; can be transformed in the environment into persistent acids like PFOA [4].
This compound Polyfluoroalkyl / Long-chain Alcohol (-OH) Inferred: Likely lower mobility but potential for transformation. The alcohol group may make it a "precursor".

Experimental Analysis Methods

Researchers use sophisticated analytical techniques to detect and quantify diverse PFAS in environmental samples. Here are detailed protocols for analyzing PFAS in different matrices, which you can adapt for studying this compound.

Analysis of Neutral and Ionic PFAS in Air

This method allows for the simultaneous measurement of volatile PFAS (like fluorotelomer alcohols, FTOHs) and ionic PFAS (like PFOA and PFOS) in air [5].

  • 1. Sample Collection: Ambient air is drawn at a flow rate of 100 mL/min for up to 50 hours (total volume ~300 L) onto specialized sorbent tubes packed with specific sorbent material using a constant flow sampling pump [5].
  • 2. Sample Introduction & Pre-concentration: The collected samples are analyzed using a Thermal Desorption (TD) system. The sorbent tube is heated to 300°C for 10 minutes to transfer the trapped analytes to a cold focusing trap, which is then rapidly heated to inject the compounds into the GC [5].
  • 3. Chromatographic Separation: Separation is achieved using Gas Chromatography (GC) with a trifluoropropylmethyl polysiloxane capillary column (e.g., 30 m x 0.25 mm x 1.0 µm). The oven temperature is programmed from 35°C (hold 2 min) to 280°C (hold 5 min) at a rate of 15°C/min [5].
  • 4. Detection & Quantification: Detection is performed using a triple quadrupole Mass Spectrometer (MS/MS) in timed-Scheduled Reaction Monitoring (SRM) mode with Advanced Electron Ionization (AEI). This provides high sensitivity and selectivity for confirming the identity and quantity of target PFAS [5].
  • 5. Data Processing: Data is acquired and processed using a Chromatography Data System (CDS) in compliance with good laboratory practices [5].
Analysis of PFAS in Water and Biological Matrices

For liquids like water, serum, or tissue extracts, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most common method.

  • 1. Sample Preparation: Water samples are often filtered. Solid samples or biological tissues require extraction, typically with solid-phase extraction (SPE) using cartridges like WAX or C18 to isolate and concentrate the PFAS [1].
  • 2. Chromatographic Separation: The extract is analyzed using Liquid Chromatography (LC), often with a reverse-phase C18 column. A mobile phase gradient of water and methanol or acetonitrile, frequently amended with ammonium acetate, is used to separate the different PFAS compounds [3].
  • 3. Detection & Quantification: Detection is via Tandem Mass Spectrometry (MS/MS). The MS is typically operated in negative electrospray ionization (ESI-) mode, monitoring specific precursor and product ion transitions for each PFAS for highly sensitive and confirmatory quantification [3].

Guidance for Locating Specific Data

To find the specific information you need on this compound, I suggest the following steps:

  • Search Scientific Databases Directly: Use platforms like SciFinder Navigator, Reaxys, or the US EPA's CompTox Chemicals Dashboard. These are specialized resources for physicochemical and toxicological data that may contain information on this specific compound.
  • Investigate Patents: This compound is likely used in industrial processes. Searching patent databases can provide insights into its synthesis, properties, and applications.
  • Deduce from Analogues: In the absence of direct data, its environmental behavior can be inferred. As a long-chain compound, it may be less mobile but highly bioaccumulative. Crucially, as a polyfluoroalkyl alcohol, it is likely a "precursor" that can degrade in the environment or in biological systems into a stable, perfluorinated acid, contributing to long-term pollution [4] [2].

References

degradation products of 2-(Perfluorodecyl)ethanol compared to PFOA

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Guide: PFOA and Related Substances

The table below summarizes key toxicokinetic and health effect data for PFOA and a common precursor, 8:2-FTOH, based on the gathered research.

Substance Key Metabolites / Related Compounds Key Toxicokinetic Data Associated Health Effects

| PFOA (Perfluorooctanoic Acid) [1] [2] [3] | — | Half-life in humans: 2.3 - 3.8 years [1]. Bioaccumulation: Yes, in humans and wildlife [1] [3]. | Classified as carcinogenic to humans [3]. Associated with lower testosterone levels, Leydig cell hyperplasia, and adverse effects on the male reproductive system [1]. | | 8:2 FTOH (8:2 Fluorotelomer Alcohol) [4] | PFOA and 7:3-FTA (7:3-Fluorotelomer Acid) [4] | Half-life in rats: 1.1 - 1.7 hours (parent compound). Metabolite half-life: PFOA formed from 8:2-FTOH has a half-life of 198-353 hours in male rats and 4.47-6.9 hours in females [4]. | A precursor to PFOA. Associated with hepatotoxicity and potential estrogenic activity. Toxicity may be related to its metabolites [4]. | | PFHxA (Perfluorohexanoic Acid) [5] | — | Considered more mobile in soil and water than PFOA due to lower logKow [5]. | A short-chain alternative to PFOA. Emerging evidence suggests it should be considered a substance of very high concern, though its effects are generally milder than PFOA's [5]. |

Experimental Insights into PFAS Metabolism

While data on 2-(Perfluorodecyl)ethanol is lacking, the well-documented metabolic pathway of its structural analogue, 8:2-FTOH, provides a relevant experimental model.

  • Metabolic Pathway: In rats, 8:2-FTOH is metabolized into PFOA and 7:3-fluorotelomer acid (7:3-FTA) [4]. This suggests that telomer alcohols can serve as metabolic precursors to persistent perfluorinated carboxylic acids.
  • Experimental Protocol (Toxicokinetics): The following methodology was used to study 8:2-FTOH [4] and could serve as a template for investigating other telomer alcohols like this compound:
    • Dosing: Male and female Sprague-Dawley rats were administered a single dose of 8:2-FTOH via oral gavage or intravenous injection.
    • Sample Collection: Plasma samples were collected at various time points post-administration. Tissues (liver, kidney, brain) were also collected for analysis.
    • Chemical Analysis: Concentrations of 8:2-FTOH and its metabolites (PFOA and 7:3-FTA) in plasma and tissues were determined. The methods involved techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) [4].
  • Key Findings: The study found that 8:2-FTOH itself is rapidly absorbed and eliminated, but its metabolite, PFOA, persists for much longer, with a significant sex-based difference in elimination half-life observed in rats [4].

The relationship between this precursor and its persistent metabolites can be visualized in the following pathway:

G FTOH 8:2 FTOH (Fluorotelomer Alcohol) PFOA PFOA FTOH->PFOA Metabolism FTA 7:3-FTA (Fluorotelomer Acid) FTOH->FTA Metabolism Health Effects Health Effects PFOA->Health Effects Leads to FTA->Health Effects Leads to

How to Proceed with Information on this compound

The absence of specific data on this compound indicates it may be a less-studied compound. Here are suggestions for your continued research:

  • Refine Your Search: Use specialized scientific databases like ACS Publications, PubMed, or Web of Science with targeted queries such as "this compound degradation," "C10 fluorotelomer alcohol metabolism," or "perfluorodecyl ethanol environmental fate."
  • Explore Regulatory Sources: Check reports from the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), which sometimes contain unpublished industry data on higher-chain PFAS.
  • Consider Analogous Data: As a C10 telomer alcohol, its environmental and metabolic behavior may be similar to, but potentially slower than, the well-characterized C8 homologue (8:2-FTOH). The resulting metabolite would be Perfluorodecanoic Acid (PFDA), which has a longer chain and may exhibit even greater persistence and bioaccumulation potential than PFOA.

References

tissue distribution of 2-(Perfluorodecyl)ethanol metabolites in studies

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Approach: A Framework for Future Research

Since direct data is unavailable, the table below outlines the core experimental components you would need to establish a study protocol for investigating the tissue distribution of 2-(Perfluorodecyl)ethanol, based on methodologies used for similar compounds [1].

Study Component Description & Methodology Key Parameters to Measure
Analytical Method LC-MS/MS is the standard for precise quantification. The method requires validation for specificity, sensitivity, and linearity [1]. Limit of Detection (LOD), Limit of Quantification (LOQ), linear range, precision (RSD), accuracy, extraction recovery, matrix effect [1].
Pharmacokinetics & Bioavailability Single oral administration and intravenous injection to calculate absolute bioavailability. Plasma samples are collected at multiple time points [1]. Cmax (peak concentration), Tmax (time to Cmax), AUC (Area Under the Curve), t₁/₂ (half-life), Bioavailability (F) [1].
Tissue Distribution Collect and homogenize tissues (e.g., liver, kidney, fat) at predetermined times post-dose. Analyze homogenate using the validated LC-MS/MS method [1]. Concentration of the compound and its major metabolites in each tissue type over time.
Excretion Collect urine, feces, and bile from cannulated animals over a specific period (e.g., 24-72 hours) [1]. Cumulative excretion amount and percentage of the administered dose recovered in each excretion route.

To help visualize the complete workflow of such a study, from initial compound administration to final data analysis, the following diagram maps out the key stages.

cluster_1 In Vivo Phase cluster_2 Bioanalytical Phase cluster_3 Computational Phase CompoundAdministration Compound Administration SampleCollection Sample Collection CompoundAdministration->SampleCollection Oral Oral Gavage CompoundAdministration->Oral IV IV Injection CompoundAdministration->IV SamplePreparation Sample Preparation SampleCollection->SamplePreparation Plasma Plasma SampleCollection->Plasma Tissues Tissues (Liver, Kidney, Fat) SampleCollection->Tissues Excreta Urine, Feces, Bile SampleCollection->Excreta LCMSAnalysis LC-MS/MS Analysis SamplePreparation->LCMSAnalysis Prep Protein Precipitation Solid Phase Extraction SamplePreparation->Prep DataProcessing Data Processing & Modeling LCMSAnalysis->DataProcessing Validation Method Validation LCMSAnalysis->Validation ResultsOutput Results Output DataProcessing->ResultsOutput PK Pharmacokinetic Parameters DataProcessing->PK Distribution Tissue Distribution DataProcessing->Distribution Excretion Cumulative Excretion DataProcessing->Excretion

How to Proceed with Your Research

Given the current lack of data, here are practical steps you can take to advance your work on this compound:

  • Consult Broader PFAS Literature: While data on your specific compound is missing, the general behavior of PFAS compounds in biological systems is well-documented. They are known to have long half-lives and a high affinity for protein-rich tissues like the liver and kidneys, as well as for serum albumin [2].
  • Prioritize Analytical Method Development: The first and most critical step will be to develop and rigorously validate a sensitive and specific LC-MS/MS method for this compound and its anticipated metabolites in biological matrices [1].
  • Explore Environmental Studies for Clues: Research on the environmental fate and analysis of PFAS, including those from paper sludge, can offer insights into potential metabolites and transformation pathways that might also be relevant in biological systems [2].

References

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XLogP3

7.1

UNII

A72U7Q973T

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

865-86-1

Wikipedia

2-(perfluorodecyl)ethanol

Use Classification

PFAS (n:2 fluorotelomer alcohols, n=5)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS

General Manufacturing Information

1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023

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